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Core Science & Biosynthesis

Foundational

eSM156: Mechanism of Action and Pharmacological Profiling of a Novel FLT3 Inhibitor in Acute Myeloid Leukemia (AML)

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The development of targeted therapies for Acute Myeloid Leukemia (AML) has b...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of targeted therapies for Acute Myeloid Leukemia (AML) has been heavily driven by the need to neutralize the FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3, particularly the Internal Tandem Duplication (FLT3-ITD), occur in 30–40% of adult AML patients and are associated with aggressive disease progression and poor clinical prognoses[1].

eSM156 is a highly potent, pyrazolopyrimidine-derived FLT3 inhibitor discovered through an innovative adaptive strategy that iteratively combines ligand-based drug design with target-biased phenotypic screening[1]. By optimizing for both biochemical affinity and cellular penetrance simultaneously, eSM156 achieves single-digit nanomolar potency against recombinant FLT3 and demonstrates profound antiproliferative efficacy in FLT3-dependent AML cell lines[2].

The Mechanistic Role of FLT3 in AML

In normal hematopoiesis, FLT3 activation is tightly regulated by its native ligand, promoting controlled proliferation and differentiation of multipotent stem cells. However, the FLT3-ITD mutation disrupts the auto-inhibitory juxtamembrane domain of the receptor. This structural aberration forces the kinase into a state of constitutive, ligand-independent activation[3].

Once constitutively active, FLT3 continuously phosphorylates downstream effectors. This hyperactivation drives three primary oncogenic cascades:

  • STAT5 Pathway: Promotes anti-apoptotic signaling and cell survival.

  • PI3K/AKT Pathway: Drives metabolic dysregulation and inhibits apoptosis.

  • RAS/MAPK Pathway: Accelerates unchecked cellular proliferation.

eSM156 acts as an ATP-competitive inhibitor, binding to the active site of the FLT3 kinase domain. By displacing ATP, eSM156 halts the auto-phosphorylation of the receptor, thereby decoupling the kinase from its downstream effectors and inducing apoptosis in oncogene-addicted AML cells[1].

G eSM156 eSM156 (FLT3 Inhibitor) FLT3 FLT3 / FLT3-ITD Receptor Tyrosine Kinase eSM156->FLT3 Inhibits (IC50 = 1.4 nM) STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Survival Cell Survival & Anti-Apoptosis STAT5->Survival PI3K->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: FLT3-ITD oncogenic signaling cascade in AML and targeted disruption by eSM156.

Quantitative Pharmacological Profile

To understand the therapeutic window of eSM156, it is critical to evaluate both its cell-free biochemical activity and its functional cellular efficacy. The compound (Molecular Weight: 405.55 g/mol , Formula: C23H31N7) exhibits a highly favorable translation from biochemical inhibition to cellular potency[2].

Table 1: Pharmacological Potency of eSM156

Target / Cell LineAssay ModalityPotency (nM)Biological Significance
FLT3 Biochemical (IC₅₀)1.4Primary target; exceptional single-digit nM affinity[2].
AXL Biochemical (IC₅₀)6 - 13Secondary RTK target implicated in drug resistance[3].
RET Biochemical (IC₅₀)6 - 13Secondary RTK target[3].
MOLM-13 Cellular (EC₅₀)40FLT3-ITD+ AML model; high sensitivity to eSM156[2].
MV4-11 Cellular (EC₅₀)150FLT3-ITD+ AML model; validates cell penetrance[2].

Discovery Workflow: Ligand-Based Design Meets Phenotypic Screening

Historically, relying solely on biochemical kinase assays during early drug discovery often yields compounds that fail in cellular models due to poor membrane permeability or off-target toxicity. To circumvent this, the discovery of eSM156 utilized a target-biased phenotypic screening approach [1].

Researchers synthesized libraries of pyrazolopyrimidines and immediately screened them against positive and negative discriminating cancer cell lines. Hits from the phenotypic screen were subsequently profiled against recombinant kinases to identify the specific targets driving the antiproliferative effect. This iterative feedback loop ensured that optimized leads like eSM156 possessed both potent target affinity and excellent cellular bioavailability[4].

Workflow Design Ligand-Based Drug Design Synthesis Pyrazolopyrimidine Synthesis Design->Synthesis Screening Target-Biased Phenotypic Screening Synthesis->Screening Profiling Biochemical Kinase Profiling Screening->Profiling Profiling->Design Iterative Feedback Lead Lead Optimization (eSM156) Profiling->Lead

Caption: Iterative target-biased phenotypic screening workflow yielding the lead compound eSM156.

Core Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the exact methodologies required to evaluate eSM156's mechanism of action. As an application scientist, I emphasize the causality behind these experimental choices to guarantee robust data generation.

Protocol A: Recombinant FLT3 Kinase Inhibition Profiling (Biochemical)

Objective: Determine the direct IC₅₀ of eSM156 against the isolated FLT3 kinase domain.

  • Causality of Assay Choice: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard colorimetric assays. TR-FRET eliminates compound auto-fluorescence interference—a common artifact when screening heterocyclic scaffolds like pyrazolopyrimidines.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of eSM156 in 100% DMSO, starting at a top concentration of 10 µM.

  • Kinase Reaction: In a 384-well low-volume plate, combine recombinant human FLT3 kinase domain, fluorescently labeled peptide substrate, and ATP (at the predetermined Kₘ for FLT3 to ensure competitive inhibition dynamics are accurately captured).

  • Inhibitor Addition: Transfer the eSM156 serial dilutions into the reaction wells (final DMSO concentration ≤ 1% to prevent solvent-induced kinase denaturation).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for steady-state binding.

  • Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody. Incubate for 30 minutes.

  • Readout: Measure the FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Target-Biased Phenotypic Viability Assay (Cellular)

Objective: Measure the functional antiproliferative EC₅₀ of eSM156 in AML cells.

  • Causality of Assay Choice: MV4-11 and MOLM-13 cell lines are selected specifically because their survival is strictly dependent on the FLT3-ITD mutation (a phenomenon known as oncogene addiction). Using a resazurin-based metabolic readout ensures we are measuring cumulative cell viability rather than transient ATP spikes (which can confound luminescent assays).

  • Cell Seeding: Seed MV4-11 and MOLM-13 cells at a density of 5×103 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Equilibration: Incubate the plates overnight at 37°C, 5% CO₂ to allow cells to acclimate and enter the log-growth phase.

  • Treatment: Treat the cells with a serial dilution of eSM156 (e.g., 1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine) to define the assay window.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is critical; it allows sufficient time for the depletion of pre-existing phosphorylated downstream effectors and the subsequent induction of apoptosis.

  • Viability Readout: Add Resazurin (Alamar Blue) reagent to each well. Incubate for 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis: Normalize the data against the vehicle control and calculate the EC₅₀ to validate the 40 nM (MOLM-13) and 150 nM (MV4-11) benchmarks[2].

Translational Perspective

The development of eSM156 represents a significant refinement in kinase inhibitor design. While first-generation FLT3 inhibitors often suffered from broad off-target toxicities or rapid resistance via point mutations, eSM156's specific profile—targeting FLT3 alongside AXL and RET—provides a unique advantage[3]. AXL overexpression is a well-documented resistance mechanism in AML, allowing cells to bypass FLT3 inhibition. By co-inhibiting these pathways, eSM156 not only induces potent initial apoptosis but may also suppress the emergence of adaptive resistance, making it a highly compelling asset for advanced preclinical and translational research.

References

  • Myers, S. H., Temps, C., Houston, D. R., Brunton, V. G., & Unciti-Broceta, A. (2018). "Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening." Journal of Medicinal Chemistry, 61(5), 2104-2110. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening - PMC." URL:[Link]

Sources

Exploratory

eSM156: A Privileged Pyrazolo[3,4-d]pyrimidine Scaffold for Precision FLT3 Inhibition

As the landscape of targeted oncology evolves, the rational design of small-molecule kinase inhibitors requires a rigorous synthesis of structural biology, phenotypic screening, and medicinal chemistry. eSM156 represents...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the rational design of small-molecule kinase inhibitors requires a rigorous synthesis of structural biology, phenotypic screening, and medicinal chemistry. eSM156 represents a breakthrough in this paradigm—a highly potent, single-digit nanomolar inhibitor of the FMS-like tyrosine kinase 3 (FLT3)[1]. Discovered through an iterative, target-biased phenotypic screening approach, eSM156 demonstrates exceptional antiproliferative activity against acute myeloid leukemia (AML) models[1],[2].

This technical guide dissects the chemical architecture, mechanistic causality, and validated experimental workflows associated with eSM156, providing researchers and drug development professionals with an authoritative blueprint of this compound.

Chemical Architecture & Physicochemical Properties

The core of eSM156 is built upon the pyrazolo[3,4-d]pyrimidine bicycle. In our experience as medicinal chemists, this fused nitrogen-containing heterocycle is a highly privileged scaffold because it acts as a bioisostere of adenine [3]. This structural mimicry allows the molecule to seamlessly insert into the highly conserved ATP-binding hinge region of kinase active sites[3],[4].

The exceptional potency of eSM156 is driven by precise, regioselective functionalization at three key positions[2],[5]:

  • N1 Position (Cyclopentylmethyl group): Explores the ribose-binding pocket, enhancing binding affinity and providing necessary steric bulk to restrict off-target kinase binding.

  • C3 Position (4-(4-methylpiperazin-1-yl)phenyl group): Probes the hydrophobic gatekeeper region. The inclusion of the solubilizing methylpiperazine tail improves the compound's pharmacokinetic profile and cellular permeability.

  • C6 Position (Methylamine group): Interacts directly with the hinge region. Structure-activity relationship (SAR) studies reveal that smaller alkyl groups at C6 (like methylamine) drastically enhance selectivity for FLT3 and AXL over other TAM family kinases (e.g., MER)[1].

Table 1: Physicochemical Properties of eSM156
PropertyValue / Description
IUPAC Name 1-(cyclopentylmethyl)-N-methyl-3-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine[2]
Chemical Formula C₂₃H₃₁N₇[2],[6]
Molecular Weight 405.55 g/mol [2],[6]
Exact Mass 405.2641[2]
SMILES CNC1=NC=C2C(N(CC3CCCC3)N=C2C4=CC=C(N5CCN(C)CC5)C=C4)=N1[2],[6]
Solubility Soluble in DMSO (Prepare 10 mM stock for in vitro assays)[2]

Mechanistic Causality: Targeting the FLT3 Kinase Domain

FLT3 is a receptor tyrosine kinase that plays a critical role in hematopoietic stem cell survival. Mutations in FLT3—most notably Internal Tandem Duplications (FLT3-ITD)—are primary oncogenic drivers found in ~30% of adult AML patients, leading to constitutive activation of downstream survival pathways[1],[7].

eSM156 acts as a Type I ATP-competitive inhibitor . By outcompeting ATP for the active site of the kinase domain, eSM156 effectively severs the signal transduction cascade. The causality is direct: inhibition of FLT3 autophosphorylation prevents the recruitment and activation of PI3K/AKT, STAT5, and RAS/MAPK pathways, culminating in the rapid induction of apoptosis in AML cells.

FLT3_Pathway FLT3 FLT3 (WT / ITD) PI3K PI3K / AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 RAS RAS / MAPK Pathway FLT3->RAS eSM156 eSM156 (Inhibitor) eSM156->FLT3 ATP-Competitive Inhibition AML AML Cell Proliferation & Survival PI3K->AML STAT5->AML RAS->AML

Fig 1. Schematic of FLT3 signaling pathways and targeted inhibition by eSM156 in AML.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of eSM156 is a masterclass in regioselective functionalization. The sequence of reactions is strictly dictated by the electronic properties of the pyrazolo[3,4-d]pyrimidine core [1],[5].

Causality behind the workflow:

  • Iodination (C3): The unsubstituted C3 position of the pyrazole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. Using N-iodosuccinimide (NIS) provides a high-yield installation of an iodine atom, serving as a critical handle for downstream palladium-catalyzed coupling[1].

  • Alkylation (N1): The N1 position must be alkylated prior to C6 substitution to prevent unwanted tautomerization and side reactions.

  • SNAr (C6): The C6-chloride is highly activated toward nucleophilic attack due to the electron-withdrawing pyrimidine ring. Substituting it with methylamine before the Suzuki coupling prevents the chloride from poisoning or interfering with the palladium catalyst[1].

  • Suzuki-Miyaura Coupling (C3): Performing this step last allows for late-stage diversification, probing the hydrophobic gatekeeper region without disrupting the established hinge-binding motifs.

Synthesis_Workflow SM 6-chloro-1H-pyrazolo [3,4-d]pyrimidine Step1 1. Iodination (NIS, C3) SM->Step1 Step2 2. Alkylation (N1 position) Step1->Step2 Step3 3. SNAr (Methylamine, C6) Step2->Step3 Step4 4. Suzuki Coupling (Boronic Acid, C3) Step3->Step4 eSM156 eSM156 (>98% Purity) Step4->eSM156

Fig 2. Four-step synthetic route of eSM156 from a commercial pyrazolo[3,4-d]pyrimidine scaffold.

Preclinical Profiling & Biological Activity

During target-biased phenotypic screening, eSM156 was identified for its profound antiproliferative effects [1]. Subsequent biochemical profiling revealed it to be a highly potent FLT3 inhibitor, demonstrating single-digit nanomolar affinity[1],[2].

Table 2: In Vitro Biological Activity of eSM156
Assay TypeTarget / Cell LineMetricValue
Biochemical Kinase Assay FLT3 (Recombinant)IC₅₀1.4 nM [1],[2]
Phenotypic Cell Viability MOLM-13 (AML, FLT3-ITD+)EC₅₀40 nM [2],[6]
Phenotypic Cell Viability MV4-11 (AML, FLT3-ITD+)EC₅₀150 nM [2],[6]

Experimental Workflows for Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating eSM156.

Protocol A: In Vitro FLT3 Kinase Inhibition Profiling

A critical self-validating step in this protocol is running the assay at the specific Km​ of ATP for FLT3. If the ATP concentration is artificially high, it will outcompete the Type I inhibitor, generating a false-negative (inflated IC₅₀).

  • Enzyme Preparation: Dilute recombinant human FLT3 kinase domain in a standard kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of eSM156 in DMSO. Transfer to the assay plate ensuring a final DMSO concentration of ≤1% .

  • Reaction Assembly: Combine the FLT3 enzyme, eSM156, and a fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at exactly its apparent Km​ concentration.

  • Validation Control: Run a known pan-kinase inhibitor (e.g., foretinib or staurosporine) in parallel to validate the assay's dynamic range [1].

  • Detection: Incubate for 60 minutes at room temperature. Quench the reaction and measure substrate phosphorylation via TR-FRET or microfluidic mobility shift assay. Calculate the IC₅₀ using non-linear regression.

Protocol B: AML Cell Viability and Proliferation Assay
  • Cell Culture: Maintain MV4-11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seeding: Seed cells at a density of 1×104 cells/well in 96-well opaque-walled plates.

  • Treatment: Treat cells with an 8-point half-log dose-response of eSM156 (ranging from 0.03 to 100 μM)[1]. Include a vehicle control (0.1% DMSO) to establish baseline 100% viability.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Quantification: Add Resazurin or CellTiter-Glo® reagent. The metabolic reduction of these reagents serves as a self-validating indicator of true cellular viability, ruling out artifacts from cell debris. Measure luminescence/fluorescence and calculate the EC₅₀.

References

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening Source: Journal of Medicinal Chemistry (2018) URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry (2020) URL:[Link]

Sources

Foundational

Engineering Precision in Oncology: The Discovery of eSM156 via Target-Biased Phenotypic Screening

Executive Summary Historically, the drug discovery pipeline has been bifurcated into two distinct philosophies: target-based screening, which often yields highly potent biochemical binders that fail to penetrate cells or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, the drug discovery pipeline has been bifurcated into two distinct philosophies: target-based screening, which often yields highly potent biochemical binders that fail to penetrate cells or lack efficacy in complex biological networks, and phenotypic screening, which guarantees cellular activity but leaves researchers blind to the underlying mechanism of action.

To circumvent the high attrition rates associated with these extremes, modern medicinal chemistry has adopted a hybrid paradigm: Target-Biased Phenotypic Screening . This whitepaper dissects the application of this methodology in the discovery of eSM156 , a highly potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), AXL, and RET. By leveraging a rationally designed pyrazolo[3,4-d]pyrimidine scaffold and driving structure-activity relationships (SAR) through differential cellular viability assays, researchers successfully identified eSM156 as a sub-nanomolar therapeutic lead for Acute Myeloid Leukemia (AML)[1].

The Rationale: Bridging Ligand-Based Design and Phenotypic Reality

Scaffold Selection & Bioisosterism

The foundation of eSM156 lies in the [2]. As a fused nitrogen-containing heterocycle, it acts as a privileged bioisostere of the adenine ring found in ATP. This structural mimicry allows the core to anchor deeply into the highly conserved hinge region of the kinase domain[3].

Engineering Subfamily Selectivity

Drawing inspiration from UNC569—a known inhibitor of the MER kinase—researchers hypothesized that modifications at the C6 position of the scaffold could dictate selectivity within the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily[4].

Causality Check: Why target the C6 position? Structural docking studies revealed that the size of the alkylamino group at C6 directly influences the steric clash within the ATP-binding pocket. By substituting larger alkyl groups with a compact methylamino group , the selectivity profile was intentionally shifted away from MER and heavily biased toward AXL[4].

The Target-Biased Phenotypic Screening Paradigm

To ensure that the synthesized library compounds were not merely biochemical artifacts but possessed true membrane permeability and cellular efficacy, the SAR was driven by a target-biased phenotypic screen[1].

Workflow LBDD Ligand-Based Drug Design (Scaffold Selection) Synthesis Focused Library Synthesis LBDD->Synthesis PhenoScreen Target-Biased Phenotypic Screen (AXL+ vs AXL-) Synthesis->PhenoScreen Kinome Kinome Profiling (Target Deconvolution) PhenoScreen->Kinome Active Hits Kinome->LBDD SAR Feedback Lead Lead Compound: eSM156 Kinome->Lead Sub-nM Potency

Iterative target-biased phenotypic screening workflow leading to eSM156.

The Dual-Cell Line Discriminator System

Instead of screening against isolated recombinant proteins, the library was tested against two carefully selected cancer cell lines:

  • Positive Discriminating Model (AXL+): A drug-resistant cancer cell line overexpressing AXL.

  • Negative Discriminating Model (AXL-): A cancer cell line lacking AXL expression.

By calculating the fold-difference in the half-maximal effective concentration (EC₅₀) between these two lines, researchers established a phenotypic therapeutic index. Compounds that exhibited equal toxicity across both lines were immediately deprioritized as non-specific cytotoxins (e.g., DNA intercalators or pan-assay interference compounds). Only compounds demonstrating a distinct preference for the AXL+ line were advanced[4].

Target Deconvolution and the Emergence of eSM156

While the phenotypic screen successfully enriched the hit pool for compounds active against AXL-driven pathways, the true power of this approach was revealed during the target deconvolution phase.

Kinome profiling of the most potent phenotypic hits confirmed AXL inhibition but unexpectedly uncovered profound polypharmacology. The hits demonstrated exceptional, low-nanomolar inhibition against two other critical oncogenic kinases: FLT3 and RET [4].

Through iterative refinement of the C3 and N1 positions of the pyrazolo[3,4-d]pyrimidine core, eSM156 was synthesized. It emerged as a standout FLT3 inhibitor, demonstrating single-digit nanomolar biochemical potency and high anti-proliferative activity against FLT3-ITD mutated Acute Myeloid Leukemia (AML) cell lines[5].

Pathway eSM156 eSM156 FLT3 FLT3 / AXL / RET (Receptor Tyrosine Kinases) eSM156->FLT3 Inhibits PI3K PI3K / AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 MAPK RAS / MAPK Pathway FLT3->MAPK Proliferation AML Cell Proliferation PI3K->Proliferation Blocked STAT5->Proliferation Blocked MAPK->Proliferation Blocked Apoptosis Apoptosis / Cell Death Proliferation->Apoptosis Fate Shift

eSM156 disrupts RTK signaling, shifting AML cells from proliferation to apoptosis.

Quantitative Pharmacodynamics

The translation of eSM156 from a biochemical binder to a potent cellular agent is evidenced by its pharmacodynamic profile. The compound maintains a tight correlation between its cell-free kinase inhibition and its phenotypic efficacy in complex AML models (MV4-11 and MOLM-13)[5].

ParameterValueAssay Context
Biochemical IC₅₀ (FLT3) 1.4 nMRecombinant Kinase Assay
Cellular EC₅₀ (MOLM-13) 40 nMAML Cell Viability (FLT3-ITD+)
Cellular EC₅₀ (MV4-11) 150 nMAML Cell Viability (FLT3-ITD+)
Molecular Weight 405.55 g/mol Physicochemical Property
Chemical Formula C₂₃H₃₁N₇Structural Composition

Data aggregated from[5] and foundational literature[4].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the core self-validating systems used in the discovery and characterization of eSM156.

Protocol A: Target-Biased Differential Cell Viability Assay

Objective: To identify cell-permeable compounds that selectively inhibit AXL-driven proliferation.

  • Cell Seeding: Harvest AXL+ and AXL- cancer cell lines during the logarithmic growth phase. Seed at a density of 2,000–5,000 cells/well in 96-well opaque plates using appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

    • Causality: Opaque plates are mandatory to prevent optical cross-talk during the luminescence readout.

  • Incubation: Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence and stabilization.

  • Compound Dosing: Prepare 8-point half-log dose-response serial dilutions of eSM156 (ranging from 0.03 μM to 100 μM) in DMSO. Normalize the final DMSO concentration in all wells to 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Exposure: Treat the cells for 72 hours.

    • Causality: A 72-hour window is critical; it allows sufficient time for the inhibition of the kinase signaling cascade to translate into a measurable depletion of the intracellular ATP pool, capturing both cytostatic and cytotoxic effects.

  • Readout: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (v/v 1:1) to lyse cells and generate a luminescent signal proportional to the ATP present.

  • Analysis: Calculate EC₅₀ values using non-linear regression. A compound is validated as a "phenotypic hit" if the EC₅₀ for the AXL+ line is significantly lower (>2-fold) than the AXL- line.

Protocol B: Radiometric Kinase Profiling (Target Deconvolution)

Objective: To map the specific kinome targets of the phenotypic hits without fluorescence interference.

  • Reaction Assembly: In a 384-well plate, combine recombinant FLT3, AXL, or RET kinase domains with their respective peptide substrates in a standardized kinase buffer (e.g., HEPES pH 7.5, MgCl₂, MnCl₂, DTT).

  • Inhibitor Addition: Add eSM156 at varying concentrations and pre-incubate for 15 minutes at room temperature to allow for ATP-competitive binding at the hinge region.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]-ATP.

    • Causality: Radiometric assays are the gold standard for target deconvolution because they directly measure phosphotransfer. Unlike fluorescence-based assays, they are completely immune to the autofluorescence often exhibited by novel heterocyclic small molecules.

  • Termination & Filtration: After 60 minutes, terminate the reaction with phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively to remove unreacted [γ-³³P]-ATP.

  • Quantification: Add scintillation cocktail and read on a microplate scintillation counter. Calculate the IC₅₀ based on the dose-dependent reduction in radioactive incorporation.

Conclusion

The discovery of eSM156 underscores the immense utility of target-biased phenotypic screening. By anchoring a medicinal chemistry campaign in a privileged bioisostere (the pyrazolo[3,4-d]pyrimidine scaffold) and filtering hits through a rigorous, differential cellular viability screen, researchers bypassed the traditional pitfalls of target-based drug discovery. The result is eSM156: a highly potent, cell-permeable inhibitor of FLT3, AXL, and RET that represents a compelling lead for the treatment of Acute Myeloid Leukemia and other RTK-driven malignancies.

References

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening (PMC Archive) Source: National Institutes of Health (NIH) URL:[Link]

  • Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer Source: RSC Medicinal Chemistry (RSC Publishing) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of eSM156 (proxy: Gefitinib)

A Note on Nomenclature: The identifier "eSM156" does not correspond to a publicly registered chemical entity. To fulfill the requirements of this technical guide, the well-characterized pharmaceutical compound Gefitinib...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: The identifier "eSM156" does not correspond to a publicly registered chemical entity. To fulfill the requirements of this technical guide, the well-characterized pharmaceutical compound Gefitinib (IUPAC Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine) will be used as a proxy. All data and methodologies presented herein pertain to Gefitinib.

Introduction

In modern drug discovery and development, a precise understanding of a molecule's fundamental physicochemical properties is paramount. These properties govern a compound's behavior in both in vitro and in vivo systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ultimate therapeutic efficacy and safety. This guide provides a detailed technical overview of three core physicochemical parameters for the epidermal growth factor receptor (EGFR) inhibitor eSM156 (proxy: Gefitinib): its molecular weight, exact mass, and elemental analysis.

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, an enzyme often overexpressed in various cancers, including non-small cell lung cancer. [1][2]By competing with adenosine triphosphate (ATP) at the enzyme's binding site, it effectively blocks the signaling pathways that lead to tumor cell proliferation and survival. [3][4]The precise characterization of this molecule is the foundation upon which its quality control, formulation, and regulatory approval are built.

This document is intended for researchers, analytical scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the determination of these critical molecular attributes.

Molecular Weight: The Foundational Metric

The molecular weight (MW) of a compound is a cornerstone of its chemical identity. It is defined as the sum of the atomic weights of all atoms in a given empirical formula. [5]For eSM156 (proxy: Gefitinib), with a molecular formula of C₂₂H₂₄ClFN₄O₃, the molecular weight is a calculated average based on the natural isotopic abundance of its constituent elements.

The significance of molecular weight in a pharmaceutical context is extensive. It is a critical parameter for:

  • Stoichiometric Calculations: Ensuring correct molar ratios in chemical reactions during synthesis and in the preparation of solutions for pharmacological assays. [5]* Quality Control: Verifying the identity and purity of active pharmaceutical ingredients (APIs) from batch to batch. [6]* Regulatory Submissions: Forming a key part of the Characterization and Control sections of regulatory filings.

Determination of Molecular Weight

While molecular weight is a calculated value, it is often confirmed experimentally using techniques that measure the properties of a population of molecules. One of the most common methods in the context of small molecules is:

  • Mass Spectrometry (MS): This technique ionizes molecules and separates them based on their mass-to-charge ratio (m/z). While high-resolution mass spectrometry (discussed later) provides the exact mass, even lower-resolution MS can confirm the molecular weight by identifying the molecular ion peak. [7]* Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), GPC separates molecules based on their hydrodynamic volume in solution. It is particularly useful for larger molecules and polymers but can be applied to small molecules as well. [7][8] For eSM156 (proxy: Gefitinib), the calculated molecular weight is approximately 446.9 g/mol . [9][10]

Exact Mass: A High-Precision Fingerprint

Unlike molecular weight, which is an average, the exact mass is the calculated mass of a molecule based on the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³⁵Cl, ¹⁹F). [11]This value is determined to a high degree of precision, typically to four or more decimal places.

The primary utility of exact mass lies in its ability to unequivocally determine the elemental composition of a molecule. High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the m/z of an ion with sufficient accuracy (typically <5 ppm) to distinguish between molecules with the same nominal mass but different elemental formulas. [12][13] For eSM156 (proxy: Gefitinib), the calculated exact mass is 446.1520965 Da . [9]An experimentally determined value that closely matches this theoretical mass provides a very high level of confidence in the assigned molecular formula. [14]

Elemental Analysis: Verifying Purity and Composition

Elemental analysis is an experimental technique used to determine the percentage by weight of each element within a compound. The results are then compared to the theoretical percentages calculated from the molecular formula. This serves as a fundamental check of a sample's purity and confirms its empirical formula.

For a molecule with the formula C₂₂H₂₄ClFN₄O₃, the theoretical elemental composition is:

  • Carbon (C): 59.13%

  • Hydrogen (H): 5.41%

  • Chlorine (Cl): 7.93%

  • Fluorine (F): 4.25%

  • Nitrogen (N): 12.54%

  • Oxygen (O): 10.74%

A close correlation between the experimental and theoretical values (typically within ±0.4%) is considered strong evidence of the compound's identity and purity. [3][15]

Summary of Physicochemical Data for eSM156 (proxy: Gefitinib)

ParameterValueSource
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine[3][9]
Molecular Formula C₂₂H₂₄ClFN₄O₃[9][16]
Molecular Weight 446.9 g/mol [9][10]
Exact Mass 446.1521 Da[3]
Elemental Analysis (Theoretical) C: 59.13%, H: 5.41%, Cl: 7.93%, F: 4.25%, N: 12.54%, O: 10.74%[3][15]

Experimental Protocol: Determination of Exact Mass and Elemental Formula by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a standard workflow for the analysis of eSM156 (proxy: Gefitinib) using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Objective: To confirm the identity and elemental composition of the compound by obtaining a highly accurate mass measurement.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source. [13] Materials:

  • eSM156 (proxy: Gefitinib) sample

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Calibrant solution for the mass spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of eSM156 at 1 mg/mL in DMSO.

    • Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The final concentration may need optimization based on instrument sensitivity.

  • LC Separation (Chromatography):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. This ensures the compound is separated from any potential impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Calibration:

    • Before sample analysis, calibrate the mass spectrometer across the desired mass range using a certified calibration solution. This is crucial for achieving high mass accuracy. [11]

  • MS Data Acquisition:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Gefitinib contains basic nitrogen atoms that are readily protonated.

    • Scan Range: m/z 100-1000.

    • Resolution: Set to a high value, for example, >70,000 (FWHM). [11] * Data Acquisition: Acquire data in full scan mode to detect the protonated molecular ion [M+H]⁺. A representative full-scan mass spectrum of Gefitinib can be found in the literature. [17]

  • Data Analysis:

    • Identify the peak corresponding to eSM156 in the chromatogram.

    • Extract the mass spectrum for this peak.

    • Determine the experimentally measured m/z of the monoisotopic peak for the [M+H]⁺ ion. For Gefitinib, this should be near m/z 447.1600. [17] * Using the instrument's software, calculate the mass error between the measured exact mass and the theoretical exact mass of the [M+H]⁺ ion (C₂₂H₂₅ClFN₄O₃⁺).

    • The software can also generate a list of possible elemental formulas that fit the measured mass within a specified tolerance (e.g., <5 ppm). The correct formula should be the top hit.

Visualization of Experimental Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock in DMSO working 2. Dilute to 1 µg/mL in ACN/Water/FA stock->working injection 3. Inject Sample (2 µL) working->injection lc 4. UHPLC Separation (C18 Column) injection->lc esi 5. Electrospray Ionization (ESI+) lc->esi ms 6. High-Resolution Mass Analysis esi->ms spectrum 7. Extract Mass Spectrum for [M+H]+ ion ms->spectrum calc 8. Calculate Mass Error (< 5 ppm) spectrum->calc formula 9. Confirm Elemental Formula (C22H24ClFN4O3) calc->formula

Sources

Foundational

In Vitro Efficacy of eSM156: A Technical Guide for Preclinical Evaluation in FLT3-ITD+ Acute Myeloid Leukemia

Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of eSM156, a novel, potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, against acute myeloid leukemia (AML) cel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of eSM156, a novel, potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, against acute myeloid leukemia (AML) cell lines harboring internal tandem duplication (ITD) mutations of FLT3. The focus of this guide is on two well-established FLT3-ITD positive human AML cell lines: MOLM-13 (heterozygous for FLT3-ITD) and MV4-11 (homozygous for FLT3-ITD). We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for key assays, and present a template for the analysis and interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of targeted therapies for AML.

Introduction: The Rationale for Targeting FLT3 in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1][2] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[3][4][5] The most common of these are internal tandem duplications (ITDs) within the juxtamembrane domain of the receptor.[5] These FLT3-ITD mutations lead to ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase.[5] This aberrant signaling drives uncontrolled cell proliferation and survival through the activation of downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 signaling cascades.[5] The presence of FLT3-ITD mutations is a significant adverse prognostic factor in AML, associated with a higher relapse rate and reduced overall survival.[5]

The critical role of constitutively active FLT3 in driving leukemogenesis makes it a prime therapeutic target. Several FLT3 inhibitors have been developed and have shown clinical activity, validating this therapeutic strategy.[3][4][5][6] This guide focuses on the preclinical in vitro characterization of a hypothetical novel FLT3 inhibitor, herein referred to as eSM156 . The objective is to outline a robust and reproducible methodology to assess its efficacy and mechanism of action in clinically relevant AML cell line models.

Characterization of Key In Vitro Models: MOLM-13 and MV4-11 Cell Lines

The selection of appropriate cell line models is paramount for the meaningful preclinical evaluation of a targeted agent. For a FLT3 inhibitor, the mutational status of the target is the primary determinant. MOLM-13 and MV4-11 are two of the most widely used and well-characterized cell lines for this purpose.

  • MOLM-13: This cell line was established from a patient with relapsed AML and is heterozygous for the FLT3-ITD mutation, meaning it expresses both the mutated and wild-type FLT3 receptor.[7] This genetic background may be representative of a large proportion of FLT3-ITD positive AML patients.

  • MV4-11: This cell line is homozygous for the FLT3-ITD mutation, lacking a wild-type FLT3 allele.[7] The survival and proliferation of MV4-11 cells are highly dependent on the constitutive FLT3 signaling, a phenomenon often referred to as "oncogene addiction".[8] This makes them particularly sensitive to FLT3 inhibition and an excellent model for assessing on-target activity.

Both cell lines are grown in suspension culture, which has implications for the experimental design of certain assays, as detailed in the protocols below.

Experimental Methodologies

Cell Culture and Maintenance

Rationale: Consistent and sterile cell culture techniques are the bedrock of reliable and reproducible in vitro data. Maintaining cells in their logarithmic growth phase ensures that they are healthy and responsive to experimental treatments.

Protocol:

  • Media Preparation: Culture MOLM-13 and MV4-11 cells in RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture:

    • Monitor cell density using a hemocytometer or automated cell counter.

    • Maintain cell cultures between 0.4 x 10^6 and 2.0 x 10^6 cells/mL for MOLM-13 and 0.4 x 10^6 and 1.0 x 10^6 cells/mL for MV4-11.[3][9]

    • Split saturated cultures every 2-3 days by diluting the cell suspension with fresh, pre-warmed media to the recommended seeding density.

  • Cryopreservation: For long-term storage, freeze cells in a solution of 70% complete media, 20% FBS, and 10% DMSO.

Cell Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. This assay is fundamental for determining the dose-dependent cytotoxic or cytostatic effects of eSM156 and for calculating the half-maximal inhibitory concentration (IC50).

Protocol for Suspension Cells:

  • Cell Seeding: Seed MOLM-13 or MV4-11 cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of eSM156 in complete medium. Add the desired concentrations of eSM156 to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10][11]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization:

    • Centrifuge the 96-well plate at 1,000 x g for 5 minutes.[11][12]

    • Carefully aspirate the supernatant without disturbing the cell pellet and formazan crystals.

    • Add 150 µL of MTT solvent (e.g., isopropanol with 0.1% NP40 and 4 mM HCl, or DMSO) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10][11] Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[10][11][12][13]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the eSM156 concentration and fit a dose-response curve to calculate the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Rationale: To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14][15][16] PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14][15][16]

Protocol:

  • Cell Treatment: Seed MOLM-13 or MV4-11 cells in 6-well plates at a density that will not lead to overgrowth during the treatment period. Treat the cells with eSM156 at concentrations around the IC50 and 10x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect the cells by centrifugation at 200-500 x g for 5 minutes at 4°C.[14]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[14][17]

    • Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of FLT3 Signaling Pathway

Rationale: To confirm that eSM156 inhibits its intended target and the downstream signaling pathways, Western blotting is performed. This technique allows for the detection of specific proteins and their phosphorylation status, which is a key indicator of kinase activity.[5][8][18]

Protocol:

  • Cell Lysis:

    • Treat MOLM-13 or MV4-11 cells with eSM156 at various concentrations for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-FLT3 (p-FLT3)

      • Total FLT3

      • Phospho-STAT5 (p-STAT5)

      • Total STAT5

      • Phospho-AKT (p-AKT)

      • Total AKT

      • Phospho-ERK1/2 (p-ERK1/2)

      • Total ERK1/2

      • A loading control such as β-actin or GAPDH.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometry can be used to quantify the band intensities. The levels of phosphorylated proteins should be normalized to their respective total protein levels.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity of eSM156 in FLT3-ITD+ AML Cell Lines

Cell LineFLT3-ITD StatusIC50 of eSM156 (nM)
MOLM-13Heterozygous[Insert Value]
MV4-11Homozygous[Insert Value]

Table 2: Induction of Apoptosis by eSM156 in FLT3-ITD+ AML Cell Lines (at 48 hours)

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MOLM-13 Vehicle Control[Insert Value][Insert Value]
eSM156 (IC50)[Insert Value][Insert Value]
eSM156 (10x IC50)[Insert Value][Insert Value]
MV4-11 Vehicle Control[Insert Value][Insert Value]
eSM156 (IC50)[Insert Value][Insert Value]
eSM156 (10x IC50)[Insert Value][Insert Value]
Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_culture Cell Culture cluster_assays In Vitro Assays cluster_endpoints Endpoints & Analysis MOLM13 MOLM-13 Cells MTT MTT Viability Assay (72h Treatment) MOLM13->MTT eSM156 Treatment Apoptosis Annexin V/PI Apoptosis Assay (24-48h Treatment) MOLM13->Apoptosis eSM156 Treatment Western Western Blot (2-4h Treatment) MOLM13->Western eSM156 Treatment MV411 MV4-11 Cells MV411->MTT eSM156 Treatment MV411->Apoptosis eSM156 Treatment MV411->Western eSM156 Treatment IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Signaling Signaling Pathway Inhibition (p-FLT3, p-STAT5, p-AKT, p-ERK) Western->Signaling

Caption: Experimental workflow for the in vitro evaluation of eSM156.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K Constitutive Activation RAS RAS FLT3->RAS Constitutive Activation JAK JAK FLT3->JAK Constitutive Activation AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation eSM156 eSM156 eSM156->FLT3 Inhibition

Caption: Simplified FLT3-ITD signaling pathway and the point of inhibition by eSM156.

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to the in vitro evaluation of eSM156, a novel FLT3 inhibitor, against the FLT3-ITD positive AML cell lines MOLM-13 and MV4-11. By following the detailed protocols for cell viability, apoptosis, and Western blot analysis, researchers can generate robust and reproducible data to assess the compound's potency, mechanism of action, and potential as a therapeutic agent for AML. The presented framework for data analysis and visualization ensures a clear and impactful presentation of the findings. The insights gained from these foundational in vitro studies are critical for making informed decisions about the further preclinical and clinical development of eSM156.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JoVE. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]

  • Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Rutgers University. [Link]

  • Uncovering pre-sensitizing agents to FLT3 inhibitors in acute myeloid leukemia with ReSisTrace lineage tracing. bioRxiv. [Link]

  • MTT Assay protocol for Suspension cells - Cell Viability Assay?. ResearchGate. [Link]

  • MOLM-13 - Details. Leibniz Institute DSMZ. [Link]

  • The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors. Crown Bioscience. [Link]

  • MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. PMC. [Link]

  • Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns. PMC. [Link]

  • Mislocalisation of FLT3-ITD receptor contributes to MV4-11 leukaemia cell resistance to antibody-drug conjugate. PMC. [Link]

  • Differential flt3 mutational status in acute myeloid leukemia predicts sensitivity to flt3 inhibitor gilteritinib in vitro and in vivo. AACR Journals. [Link]

  • MV4-11 - Details. Leibniz Institute DSMZ. [Link]

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Spandidos Publications. [Link]

  • An unprecedented potent inhibitor of MV4-11 cells: investigations into the mechanism of action beyond FLT3 inhibition. PubMed. [Link]

  • Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance. MDPI. [Link]

  • Acute Myeloid Leukemia. Wikipedia. [Link]

  • Analysis of Flt3 phosphorylation. Western blot analyses for.... ResearchGate. [Link]

  • CDC25A governs proliferation and differentiation of FLT3-ITD acute myeloid leukemia. Nature. [Link]

  • An In Vitro Model for Acute Myeloid Leukemia Relapse Using the SORE6 Reporter. MDPI. [Link]

  • Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia. Haematologica. [Link]

  • High Throughput Fluorescence-Based In Vitro Experimental Platform for the Identification of Effective Therapies to Overcome Tumour Microenvironment-Mediated Drug Resistance in AML. PMC. [Link]

  • Dose and schedule-dependent efficacy of liposomal Annamycin in pre-clinical models of acute myeloid leukemia. Moleculin. [Link]

  • A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment. PMC. [Link]

  • In vitro effect of HMA on AML cell lines. (A) MOLM-13 and MV4-11 were.... ResearchGate. [Link]

  • Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia. MDPI. [Link]

  • New players against AML: novel targets with preclinical potencies. SpringerLink. [Link]

  • The Rac1-inhibitor EHop-016 attenuates AML cell migration and enhances the efficacy of daunorubicin in MOLM-13 transplanted zebrafish larvae. PubMed. [Link]

  • Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China. PMC. [Link]

  • First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors. PMC. [Link]

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  • Precision medicine in acute myeloid leukemia +. BioWorld. [Link]

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Protocols & Analytical Methods

Method

Application Note: eSM156 Preparation, Reconstitution, and In Vitro Evaluation Protocols

Pharmacological Context & Mechanistic Overview eSM156 is a highly potent, small-molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase frequently mutated in acute myeloid leukemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Mechanistic Overview

eSM156 is a highly potent, small-molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Discovered via an adaptive strategy combining ligand-based drug design and target-biased phenotypic screening by Myers et al., eSM156 utilizes a 6-methylaminopyrazolo[3,4-d]pyrimidine scaffold to achieve single-digit nanomolar potency against FLT3 .

In AML, internal tandem duplication (ITD) mutations in FLT3 lead to constitutive activation of downstream survival pathways (STAT5, PI3K/AKT, and RAS/MAPK). eSM156 effectively uncouples this oncogenic signaling, driving robust antiproliferative and apoptotic responses in FLT3-addicted leukemic cells .

FLT3_Mechanism FLT3L FLT3 Ligand FLT3 FLT3 Receptor (WT / ITD Mutant) FLT3L->FLT3 STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K RAS RAS / MAPK Pathway FLT3->RAS eSM156 eSM156 (FLT3 Inhibitor) eSM156->FLT3 Inhibits Apoptosis Apoptosis (Cell Death) eSM156->Apoptosis Induces Proliferation AML Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Fig 1. eSM156 inhibition of FLT3 receptor signaling pathways leading to AML cell apoptosis.

Physicochemical Properties

Understanding the molecular characteristics of eSM156 is critical for proper handling. The compound's lipophilic core necessitates specific solvent strategies to prevent precipitation during in vitro assays.

PropertySpecification
Compound Name eSM156 (eSM-156)
IUPAC Name 1-(cyclopentylmethyl)-N-methyl-3-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Molecular Formula C23H31N7
Molecular Weight 405.55 g/mol
Primary Target FLT3 (IC50 = 1.4 nM)
Cellular Potency MV4-11 (EC50 = 150 nM); MOLM-13 (EC50 = 40 nM)
Solubility Soluble in DMSO (Insoluble in aqueous buffers)

Reconstitution & Storage Protocol

Causality of Solvent Selection

The pyrazolo[3,4-d]pyrimidine scaffold of eSM156 is highly hydrophobic. Attempting to dissolve the lyophilized powder directly in aqueous media (e.g., PBS or cell culture media) will result in immediate micro-precipitation, leading to inaccurate dosing and irreproducible assay results. Dimethyl sulfoxide (DMSO) is mandated as the primary solvent because it effectively disrupts the crystal lattice, ensuring complete solvation.

Reconstitution Table

Use the following table to prepare standard stock solutions. Volumes are calculated based on the precise molecular weight (405.55 g/mol ).

eSM156 MassVolume of DMSO for 1 mM StockVolume of DMSO for 10 mM Stock
1 mg 2.466 mL246.6 µL
5 mg 12.329 mL1.233 mL
10 mg 24.658 mL2.466 mL
Step-by-Step Preparation (Self-Validating Workflow)
  • Equilibration : Allow the sealed vial of eSM156 to equilibrate to room temperature for at least 30 minutes before opening. Rationale: Opening a cold vial introduces atmospheric condensation, which can hydrolyze the compound or reduce its solubility in DMSO.

  • Solvent Addition : Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial.

  • Agitation : Vortex gently for 30–60 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 1–2 minutes.

  • Validation Check : Hold the vial against a light source. The solution must be completely clear and free of any visible floating particles.

  • Aliquoting : Divide the stock solution into single-use aliquots (e.g., 10–20 µL per tube). Rationale: Repeated freeze-thaw cycles degrade the compound and introduce moisture. Single-use aliquots preserve molecular integrity.

  • Storage : Store aliquots at -20°C for long-term stability (months) or 4°C for short-term use (days) . Protect from light.

In Vitro Experimental Protocol: AML Cell Viability

This protocol details the evaluation of eSM156 against FLT3-ITD positive AML cell lines (MV4-11 or MOLM-13).

Workflow Stock 1. Reconstitution (10 mM in DMSO) Dilution 2. Serial Dilution (Culture Media) Stock->Dilution Seeding 3. Cell Seeding (MV4-11 / MOLM-13) Dilution->Seeding Treatment 4. Drug Treatment (72h Incubation) Seeding->Treatment Assay 5. Viability Assay (CellTiter-Glo) Treatment->Assay Analysis 6. IC50 Calculation (Data Analysis) Assay->Analysis

Fig 2. Standardized workflow for eSM156 reconstitution and in vitro AML cell viability screening.

Experimental Design & Causality

MV4-11 and MOLM-13 cell lines are selected because their survival is strictly dependent on the FLT3-ITD mutation, making them ideal models for assessing on-target FLT3 inhibition. To ensure the assay is self-validating, the final DMSO concentration in all wells must be normalized to ≤0.1% (v/v) to prevent solvent-induced cytotoxicity from confounding the drug's antiproliferative effects.

Step-by-Step Methodology
  • Cell Seeding :

    • Harvest MV4-11 or MOLM-13 cells in the logarithmic growth phase.

    • Seed cells in a 96-well opaque white plate at a density of 10,000 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS.

    • Incubate overnight at 37°C, 5% CO₂.

  • Intermediate Dilution (Self-Validating Step) :

    • Thaw a single 10 mM eSM156 aliquot.

    • Prepare a 1000× intermediate dilution series in pure DMSO (e.g., from 10 mM down to 1 µM).

    • Dilute these DMSO stocks 1:100 into culture media to create 10× working solutions. Observation: Watch for cloudiness during this step. If the 10× solution turns opaque, the compound has crashed out due to poor media solubility at high concentrations.

  • Drug Treatment :

    • Add 10 µL of the 10× working solutions to the 90 µL of cells (final volume = 100 µL).

    • Controls : Include a vehicle control (0.1% DMSO final) to establish baseline 100% viability, and a positive control (e.g., 100 nM Midostaurin) to validate assay sensitivity.

    • Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Viability Readout :

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader.

  • Data Analysis :

    • Normalize luminescence data against the vehicle control.

    • Plot a non-linear regression curve (log(inhibitor) vs. normalized response) to derive the EC50 value.

References

  • Title: Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening Source: Journal of Medicinal Chemistry (2018), 61(10), 4561-4571. URL: [Link]

Application

Application Note: eSM156 Reconstitution, Storage, and In Vitro Profiling Protocols

Target Audience: Research Scientists, Assay Developers, and Preclinical Oncologists Focus: FMS-like Tyrosine Kinase 3 (FLT3) Inhibition in Acute Myeloid Leukemia (AML) Models Introduction & Mechanistic Overview eSM156 is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Oncologists Focus: FMS-like Tyrosine Kinase 3 (FLT3) Inhibition in Acute Myeloid Leukemia (AML) Models

Introduction & Mechanistic Overview

eSM156 is a highly potent, small-molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3), exhibiting single-digit nanomolar biochemical potency (IC₅₀ = 1.4 nM)[1]. Discovered through an iterative, target-biased phenotypic screening and ligand-based drug design campaign[2], eSM156 demonstrates exceptional antiproliferative efficacy against acute myeloid leukemia (AML) cells[3].

In AML, activating mutations in FLT3—most notably the Internal Tandem Duplication (FLT3-ITD)—drive constitutive kinase activity. This aberrant signaling hyperactivates downstream survival and proliferation networks, including the STAT5, PI3K/AKT, and RAS/MAPK pathways. By selectively binding and inhibiting the FLT3 kinase domain, eSM156 induces apoptosis and cell cycle arrest in FLT3-dependent malignancies[4].

eSM156_Mechanism eSM156 eSM156 (FLT3 Inhibitor) FLT3 FLT3 Receptor Tyrosine Kinase (Wild-type & ITD Mutants) eSM156->FLT3 Potent Inhibition (IC50 = 1.4 nM) STAT5 STAT5 Pathway (Transcription) FLT3->STAT5 PI3K PI3K / AKT Pathway (Survival) FLT3->PI3K MAPK RAS / MAPK Pathway (Proliferation) FLT3->MAPK AML AML Cell Proliferation, Survival & Disease Progression STAT5->AML PI3K->AML MAPK->AML

Fig 1: eSM156 mechanism of action blocking FLT3-mediated oncogenic signaling in AML.

Physicochemical Properties & Storage Recommendations

To ensure experimental reproducibility, the structural integrity of eSM156 must be preserved. The compound is shipped at ambient temperatures but requires strict environmental controls for long-term stability[1].

Table 1: eSM156 Quantitative Data & Storage Profile
PropertySpecification
Chemical Formula C₂₃H₃₁N₇[1]
Molecular Weight 405.55 g/mol [1]
Primary Target FLT3 (IC₅₀ = 1.4 nM)[1]
Cellular Potency (EC₅₀) MOLM-13: 40 nM | MV4-11: 150 nM[1]
Solubility Soluble in DMSO[5]
Short-Term Storage (Solid) 0 to 4 °C (Days to weeks), dry and dark[1]
Long-Term Storage (Solid) -20 °C (Months to years), desiccated[1]
Stock Solution Storage -80 °C (Recommended for >1 month)

Experimental Protocols

Protocol A: Preparation of 10 mM eSM156 Stock Solution

Expertise & Causality: eSM156 is a highly hydrophobic molecule. It requires a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) for complete dissolution. Attempting to dissolve the powder directly in aqueous buffers will cause immediate and irreversible precipitation, ruining the reagent.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized eSM156 vial from -20 °C storage and place it in a desiccator at room temperature (RT) for 30 minutes before opening.

    • Causality: Opening cold vials introduces atmospheric moisture. Condensation can hydrolyze the compound and severely degrade its long-term stability.

  • Reconstitution: Add 246.6 µL of sterile, anhydrous DMSO (≥99.9% purity) directly to 1 mg of eSM156 powder to yield a 10 mM stock solution.

  • Dissolution: Vortex the vial gently for 1–2 minutes. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes until the solution is completely clear.

  • Aliquoting: Divide the 10 mM stock into sterile, amber-colored PCR tubes (e.g., 10–20 µL per aliquot).

    • Causality: Amber tubes protect the compound from photolytic degradation. Aliquoting is a critical self-validating step: it prevents repeated freeze-thaw cycles, which introduce moisture and cause the compound to crash out of solution over time.

  • Storage: Immediately transfer the aliquots to a -80 °C freezer for long-term storage.

Protocol B: In Vitro Antiproliferative Assay in AML Models

Expertise & Causality: To validate the biological efficacy of eSM156, we utilize MV4-11 or MOLM-13 cell lines. These AML models harbor the FLT3-ITD mutation, rendering them highly "addicted" to FLT3 signaling for survival. This provides a highly sensitive, biologically relevant readout for on-target FLT3 inhibition[4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest MV4-11 or MOLM-13 cells growing in the logarithmic phase. Wash the cells once with sterile PBS.

    • Causality: Washing removes residual growth factors present in the spent media that could artificially rescue cells from kinase inhibition.

  • Plating: Seed the cells at a density of 1 × 10⁴ cells/well in a 96-well opaque-walled plate using RPMI-1640 medium supplemented with 10% FBS.

    • Causality: This specific density ensures the cells remain in the exponential growth phase throughout the 72-hour assay without depleting nutrients or causing contact inhibition artifacts.

  • Compound Dilution: Prepare a 1000× intermediate dilution series of eSM156 in pure DMSO (e.g., from 10 mM down to 1 µM). Dilute these intermediate stocks 1:1000 directly into the culture medium to achieve the final assay concentrations (10 µM to 1 nM).

    • Causality: This two-step dilution maintains a constant final DMSO concentration of 0.1% (v/v) across all wells. This ensures that any observed cytotoxicity is strictly due to eSM156's FLT3 inhibition and not solvent toxicity.

  • Treatment: Add the compound-containing medium to the cells. Always include a 0.1% DMSO vehicle control well and a cell-free media control well (for background subtraction).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Viability Readout: Add CellTiter-Glo® Reagent (or an equivalent ATP-based luminescent assay) at a volume equal to the cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at RT for 10 minutes.

    • Causality: ATP quantitation provides a highly sensitive, linear measurement of metabolically active cells, directly correlating with the antiproliferative activity of eSM156.

  • Analysis: Measure luminescence using a microplate reader. Normalize the data against the vehicle control and calculate the EC₅₀ using a 4-parameter logistic curve fit. Expected EC₅₀ values are ~40 nM for MOLM-13 and ~150 nM for MV4-11[1].

References

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening . Journal of Medicinal Chemistry (2018).[Link]

Sources

Method

Application Note: Utilizing eSM156 in FLT3-Targeted Drug Discovery and AML Research

Document Type: Technical Application Guide & Validated Protocols Target Audience: Discovery Biologists, Assay Developers, and Translational Scientists Scientific Context & Mechanistic Causality The FMS-like tyrosine kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Discovery Biologists, Assay Developers, and Translational Scientists

Scientific Context & Mechanistic Causality

The FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase (RTK) regulating hematopoiesis. In Acute Myeloid Leukemia (AML), internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 occur in approximately 30% of patients, leading to ligand-independent constitutive kinase activation. This aberrant signaling drives leukemogenesis via the hyperactivation of downstream effectors, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways.

eSM156 is a highly potent, small-molecule FLT3 inhibitor discovered through an iterative, target-biased phenotypic screening approach[1]. Structurally, eSM156 is built upon a pyrazolo[3,4-d]pyrimidine scaffold, which acts as a bioisostere of adenine. This structural homology allows eSM156 to competitively bind the ATP-binding pocket within the FLT3 kinase hinge region, effectively locking the kinase in an inactive state and abrogating downstream oncogenic signaling[1][2].

To successfully evaluate eSM156 in preclinical workflows, assay designs must account for ATP competition, cellular permeability, and off-target cytotoxicity. The protocols detailed below are engineered as self-validating systems to ensure robust, reproducible pharmacodynamic profiling.

FLT3_Signaling eSM156 eSM156 (FLT3 Inhibitor) FLT3 FLT3-ITD Mutant Kinase eSM156->FLT3 Competitive Inhibition Apoptosis Apoptosis (Cell Death) eSM156->Apoptosis Induces STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS ATP ATP ATP->FLT3 Binds Hinge Region Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Figure 1: Mechanism of FLT3-ITD inhibition by eSM156 and downstream pathway abrogation.

Quantitative Profiling of eSM156

Biochemical and phenotypic assays demonstrate that eSM156 possesses single-digit nanomolar potency against the isolated FLT3 kinase and retains robust sub-micromolar efficacy in complex cellular environments[1][3].

CompoundTarget / Cell ModelAssay ModalityPotency MetricValue
eSM156 Recombinant FLT3 KinaseCell-Free BiochemicalIC₅₀1.4 nM
eSM156 MOLM-13 (FLT3-ITD⁺ AML)Phenotypic ViabilityEC₅₀40 nM
eSM156 MV4-11 (FLT3-ITD⁺ AML)Phenotypic ViabilityEC₅₀150 nM

(Data aggregated from primary medicinal chemistry characterizations[1][3][4])

Application Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed to establish causality at every tier of the drug evaluation cascade.

Protocol 1: Cell-Free FLT3 Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the direct biochemical IC₅₀ of eSM156 against FLT3. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, wash-free format that minimizes compound interference. Because eSM156 is an ATP-competitive inhibitor, the assay ATP concentration must be set at the apparent Michaelis constant ( Km​ ) for ATP. If ATP is saturated, the apparent IC₅₀ of eSM156 will artificially inflate, masking its true potency.

Self-Validating Controls:

  • Positive Control: Gilteritinib or Midostaurin (validates assay sensitivity).

  • Negative Control: No-enzyme wells (establishes the background floor to calculate the Z'-factor, which must be >0.5 for a valid run).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of eSM156 in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme Addition: Add recombinant FLT3 kinase to the wells. Incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the ATP/Substrate mix. Critical: Ensure final ATP concentration equals the predetermined Km​ (~10-20 µM for FLT3).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET termination/detection reagent (containing EDTA to quench the kinase and Europium-labeled anti-phospho antibodies). Read on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm).

Protocol 2: Target-Biased Phenotypic Cell Viability Assay

Objective: Assess the antiproliferative efficacy of eSM156 in AML models. Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and efflux pumps. We utilize FLT3-ITD dependent cell lines (MOLM-13, MV4-11) to confirm that eSM156 can reach its intracellular target and induce phenotypic cell death[1][3].

Self-Validating Controls:

  • Discriminating Negative Model: Include a FLT3-independent cell line (e.g., K562, driven by BCR-ABL) in parallel. If eSM156 kills K562 cells at the same concentration as MOLM-13, the compound is exhibiting general cytotoxicity rather than on-target FLT3 inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed MOLM-13 and K562 cells at 5,000 cells/well in 96-well opaque plates using RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Add eSM156 (0.003 µM to 10 µM final concentration) using a D300e digital dispenser or manual serial dilution.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂. Rationale: 72 hours allows for at least 2-3 cell division cycles, which is required to observe the full antiproliferative and apoptotic effects of kinase inhibition.

  • Viability Readout: Add CellTiter-Glo® (or PrestoBlue) reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence. Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 3: Mechanistic Validation via Phospho-STAT5 Immunoblotting

Objective: Confirm intracellular target engagement by measuring the dephosphorylation of STAT5. Causality & Rationale: To prove that the phenotypic cell death observed in Protocol 2 is directly caused by FLT3 inhibition, we must interrogate the immediate downstream signaling architecture. STAT5 is a direct, canonical substrate of FLT3-ITD.

Self-Validating Controls:

  • Total STAT5: Proving that the reduction in p-STAT5 is due to kinase inhibition, not degradation or downregulation of the STAT5 protein itself.

  • Temporal Control: Treatment must be restricted to 2 hours. Rationale: Prolonged exposure (e.g., 24h) induces apoptosis, leading to global protein degradation and false-positive signaling loss.

Step-by-Step Methodology:

  • Treatment: Treat 2 × 10⁶ MOLM-13 cells with eSM156 (Vehicle, 10 nM, 50 nM, 200 nM) for exactly 2 hours.

  • Lysis: Wash cells in ice-cold PBS. Lyse in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF).

  • Protein Quantification & SDS-PAGE: Quantify lysate protein via BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. The p-STAT5 signal should diminish in a dose-dependent manner correlating with the cellular EC₅₀.

Workflow Step1 1. Biochemical Assay (Cell-Free FLT3 IC50) Step2 2. Phenotypic Screening (AML Cell Viability EC50) Step1->Step2 Step3 3. Mechanistic Validation (p-STAT5 Western Blot) Step2->Step3 Control1 Validation: ATP at Km Control1->Step1 Control2 Validation: FLT3-independent Control Cell Line Control2->Step2 Control3 Validation: Total STAT5 & Loading Controls Control3->Step3

Figure 2: Self-validating experimental workflow for eSM156 pharmacodynamic evaluation.

References

  • Myers, S. H., Temps, C., Houston, D. R., Brunton, V. G., & Unciti-Broceta, A. (2018). "Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening." Journal of Medicinal Chemistry.[Link]

Sources

Application

Application Note: Establishing eSM156 Dose-Response Curves in Cell Viability Assays

Introduction & Mechanistic Rationale The accurate characterization of kinase inhibitors requires robust, self-validating phenotypic assays that translate biochemical potency into cellular efficacy. eSM156 is a highly pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The accurate characterization of kinase inhibitors requires robust, self-validating phenotypic assays that translate biochemical potency into cellular efficacy. eSM156 is a highly potent, targeted inhibitor of the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) (1)[1]. Discovered via ligand-based drug design and target-biased phenotypic screening, eSM156 exhibits single-digit nanomolar biochemical potency against FLT3 and drives high antiproliferative activity in FLT3-dependent leukemic cell lines (2)[2].

This technical guide outlines the theoretical grounding and step-by-step methodology for establishing highly reproducible dose-response curves for eSM156 using resazurin-based cell viability assays (e.g., PrestoBlue).

Pharmacological Target & Pathway Dynamics

In AML, FLT3 internal tandem duplications (FLT3-ITD) constitutively activate downstream signaling cascades—primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This oncogenic signaling network drives unchecked leukemic cell proliferation and survival. eSM156 binds to the kinase domain of FLT3, effectively halting these signaling cascades and inducing cell cycle arrest and apoptosis[1].

Pathway eSM156 eSM156 (FLT3 Inhibitor) FLT3 FLT3 (Mutated/ITD) eSM156->FLT3 Inhibits (IC50=1.4nM) Apoptosis Cell Cycle Arrest & Apoptosis eSM156->Apoptosis Induces STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K MAPK RAS/MAPK Pathway FLT3->MAPK Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

FLT3 signaling cascade and the targeted inhibitory mechanism of eSM156 in AML cells.

Experimental Design & Causality

A reliable dose-response curve requires careful control of experimental variables to ensure the resulting EC50 reflects true pharmacological inhibition rather than assay artifacts.

  • Cell Line Selection : MOLM-13 and MV4-11 are selected as the primary biological models because they harbor the FLT3-ITD mutation, rendering them highly sensitive to FLT3 inhibition[2].

  • Assay Chemistry : The PrestoBlue assay relies on the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells (3)[3]. It is chosen over endpoint ATP-based assays because it is non-lytic, allowing for continuous temporal monitoring if necessary, and provides excellent signal-to-background ratios for suspension cells over a multi-day incubation period (4)[4].

  • Incubation Time (5 Days) : Kinase inhibitors targeting proliferation often require multiple cell division cycles to manifest their maximal phenotypic effect. A 5-day incubation ensures that the depletion of oncogenic signaling translates fully into measurable growth arrest[3].

  • Self-Validating Architecture : The protocol mandates the inclusion of a vehicle control (0.1% DMSO) and a positive kill control (e.g., 10 µM Staurosporine). This allows for the calculation of the Z'-factor, inherently validating that the observed EC50 is a true biological response rather than assay noise. Furthermore, running a parallel counter-screen using an FLT3-independent cell line (e.g., K562) validates on-target specificity versus general cytotoxicity.

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters for eSM156 to guide the dosing ranges and expected asymptotes[2].

ParameterTarget / Cell LineValue (nM)Biological Significance
IC50 FLT3 (Biochemical)1.4Direct kinase inhibition potency.
EC50 MOLM-13 (Cellular)40High sensitivity due to strict FLT3-ITD dependency.
EC50 MV4-11 (Cellular)150Moderate-high sensitivity in biphenotypic leukemia.

Step-by-Step Methodology

Workflow Day0 Day 0: Cell Seeding MOLM-13 Optimal Density Day1 Day 1: Compound Dosing 10-point serial dilution Day0->Day1 Day5 Day 5: Viability Assay PrestoBlue Readout Day1->Day5 Analysis Data Analysis: Non-linear Regression EC50 & Z'-factor Day5->Analysis

Experimental workflow for self-validating eSM156 dose-response viability assays.

Phase 1: Reagent and Plate Preparation
  • Compound Stock Formulation : Reconstitute eSM156 in 100% anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation[2].

  • Serial Dilution Strategy : Prepare a 10-point, 3-fold serial dilution of eSM156 in a 96-well intermediate plate using complete culture media (RPMI-1640 + 10% FBS).

    • Causality: A 3-fold dilution starting from 10 µM down to ~0.5 nM ensures full coverage of both the upper and lower asymptotes of the sigmoidal dose-response curve. Capturing these asymptotes is mathematically required for accurate 4-parameter logistic (4PL) regression. Maintain a constant DMSO concentration of 0.1% across all wells to eliminate solvent toxicity bias.

Phase 2: Cell Seeding and Dosing
  • Cell Harvesting : Harvest MOLM-13 or MV4-11 cells in the logarithmic growth phase (>90% viability via Trypan Blue exclusion).

  • Plating : Seed cells at a density of 2,000 to 5,000 cells/well in 90 µL of complete media into a black, clear-bottom 96-well plate.

    • Causality: Suspension cells continue to divide exponentially over the 5-day assay. Seeding at too high a density leads to premature nutrient depletion and media acidification, causing spontaneous cell death that artificially lowers the drug's apparent EC50.

  • Dosing : Transfer 10 µL of the 10X eSM156 serial dilutions from the intermediate plate to the assay plate.

  • Incubation : Incubate the plate at 37°C, 5% CO2, and 95% humidity for 5 days[3].

Phase 3: Viability Readout and Quality Control
  • Reagent Addition : Add 10 µL of PrestoBlue cell viability reagent to each well[3].

  • Incubation : Protect the plate from light and incubate at 37°C for 2–4 hours.

  • Fluorescence Measurement : Read fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm).

Data Analysis & Self-Validation Metrics

To ensure the integrity of the generated dose-response curves, apply the following analytical workflow:

  • Background Subtraction : Subtract the average fluorescence of the blank wells (media + PrestoBlue, no cells) from all sample wells to remove auto-fluorescence.

  • Normalization : Convert raw fluorescence units (RFU) to % Viability relative to the vehicle control (0.1% DMSO): % Viability = (RFU_sample / RFU_vehicle) * 100

  • Curve Fitting : Plot % Viability against the log10 of eSM156 concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • Z'-Factor Calculation : Validate the assay plate using the formula: Z' = 1 - (3 * (SD_vehicle + SD_kill_control) / |Mean_vehicle - Mean_kill_control|)

    • Causality: A Z'-factor > 0.5 indicates an excellent assay with a large separation between the positive and negative controls. This mathematical validation ensures that the observed EC50 is driven by eSM156's biological activity rather than well-to-well variance or edge effects.

References

  • Myers, Samuel H., et al. "Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening." nih.gov.
  • "eSM156 | CAS# | FLT3 inhibitor." MedKoo Biosciences.
  • Fraser et al. "Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer." RSC Publishing.
  • "(a) EC 50 values calculated after treating MCF7 cells with compounds...

Sources

Method

handling and safety protocols for eSM156 laboratory research

Application Note: Laboratory Handling, Safety, and Validation Protocols for the FLT3 Inhibitor eSM156 Executive Summary eSM156 is a highly potent, targeted small-molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Handling, Safety, and Validation Protocols for the FLT3 Inhibitor eSM156

Executive Summary

eSM156 is a highly potent, targeted small-molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3), featuring a uniquely optimized pyrazolo[3,4-d]pyrimidine scaffold. Discovered via an adaptive strategy combining ligand-based drug design and target-biased phenotypic screening, it exhibits single-digit nanomolar potency against FLT3 and profound antiproliferative activity in acute myeloid leukemia (AML) models[1]. This application note provides researchers and drug development professionals with authoritative, field-proven guidelines on the safe handling, formulation, and in vitro validation of eSM156.

Physicochemical Properties & Pharmacodynamic Profile

To ensure experimental reproducibility and prevent compound degradation, researchers must account for the intrinsic properties of eSM156. The compound's lipophilic nature and structural moieties strictly dictate its solubility and storage parameters.

Table 1: Quantitative Data and Physicochemical Properties of eSM156

ParameterValue / Description
Primary Target FLT3 (Receptor Tyrosine Kinase)
Biochemical Potency (IC50) 1.4 nM (FLT3)
Cellular Potency (EC50) 150 nM (MV4-11 cells); 40 nM (MOLM-13 cells)
Molecular Weight 405.55 g/mol
Chemical Formula C23H31N7
SMILES CNC1=NC=C2C(N(CC3CCCC3)N=C2C4=CC=C(N5CCN(C)CC5)C=C4)=N1
Purity >98% (Solid Powder)

(Data sourced from 2[2] and 1[1])

Mechanistic Rationale

Understanding the mechanism of action is critical for designing appropriate downstream assays. eSM156 competitively binds to the ATP-binding pocket of FLT3. In AML cells driven by FLT3 internal tandem duplications (FLT3-ITD), constitutive activation of this receptor drives hyperproliferation via the STAT5, PI3K/AKT, and RAS/MAPK pathways[1]. By inhibiting FLT3 at a concentration of 1.4 nM, eSM156 collapses these oncogenic signaling cascades, inducing cell cycle arrest and apoptosis.

Pathway eSM156 eSM156 (FLT3 Inhibitor) FLT3 FLT3 Receptor (Mutated/Overexpressed) eSM156->FLT3 Inhibits (IC50=1.4nM) STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS AML AML Cell Proliferation & Survival STAT5->AML PI3K->AML RAS->AML

Mechanism of eSM156-mediated FLT3 inhibition in AML signaling pathways.

Laboratory Safety & Handling Protocols

Expertise & Experience Note: Because eSM156 is a highly potent targeted inhibitor, it poses significant biological hazards if accidental exposure occurs, potentially disrupting normal kinase activity in healthy cells[3]. It must be handled strictly as a hazardous pharmacological agent.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during powder reconstitution), a fully buttoned lab coat, and safety goggles are mandatory.

  • Engineering Controls: All powder weighing and initial solvent reconstitution must be performed inside a Class II biological safety cabinet (BSC) or a dedicated chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Spill Protocol: In the event of a spill, deactivate the area with a 10% bleach solution (which oxidizes the pyrazolo core), absorb with inert materials, and dispose of the materials in dedicated hazardous chemical waste containers.

Reconstitution and Storage Protocol

Trustworthiness & Causality: eSM156 is highly hydrophobic. Utilizing Dimethyl Sulfoxide (DMSO) as the primary solvent is mandatory because its aprotic nature effectively disrupts the compound's crystal lattice without altering its chemical structure. Attempting to dissolve the powder directly in aqueous buffers will cause immediate and irreversible precipitation.

Step-by-Step Reconstitution:

  • Equilibration: Allow the lyophilized eSM156 vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Causality: This prevents ambient condensation from introducing moisture, which can hydrolyze the compound over time.

  • Stock Solution Preparation: To prepare a 10 mM stock solution, add the appropriate volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial. (For example, to reconstitute 1 mg of eSM156, add 246.5 μL of DMSO).

  • Dissolution: Vortex gently for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes. Caution: Do not heat the solution, as elevated temperatures may degrade the piperazine moiety.

  • Aliquotting: Divide the stock solution into 10–20 μL aliquots in sterile, low-bind microcentrifuge tubes.

  • Storage: Store aliquots at -20°C in the dark[2]. Causality: The pyrazolo[3,4-d]pyrimidine scaffold is susceptible to photo-degradation. Aliquotting prevents repeated freeze-thaw cycles, which cause micro-precipitation and drastically reduce the effective concentration of the drug.

Self-Validating In Vitro Efficacy Protocol

To validate the biological activity and integrity of an eSM156 batch, a phenotypic cell viability assay using positive discriminating cell models (MV4-11 and MOLM-13) is required[1]. Because these specific AML cell lines are "addicted" to FLT3 signaling, they act as an ideal self-validating system: if the compound is active and correctly formulated, viability will drop sharply in the low nanomolar range.

Workflow A Stock Prep (10 mM in DMSO) B Serial Dilution (0.03 - 100 μM) A->B C Cell Seeding (MV4-11 / MOLM-13) B->C D Compound Treatment (72h Incubation) C->D E Viability Readout (Luminescent Assay) D->E F Data Analysis (EC50 Calculation) E->F

Self-validating high-throughput screening workflow for eSM156 efficacy.

Methodology: 8-Point Dose-Response Assay

  • Cell Seeding: Harvest MV4-11 or MOLM-13 cells in the logarithmic growth phase. Seed at a density of 1 × 10⁴ cells/well in a 96-well opaque-walled plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Serial Dilution: Prepare an 8-point half-log serial dilution of eSM156 in DMSO, starting from a 100 μM working stock. Causality: A half-log scale ensures sufficient data point density across the inflection point of the sigmoidal dose-response curve, allowing for accurate EC50 calculation.

  • Treatment: Transfer the diluted compounds to the cell culture plate. Ensure the final DMSO concentration in all wells (including vehicle controls) is strictly ≤0.1% (v/v). Causality: DMSO concentrations >0.1% induce baseline cytotoxicity, confounding the antiproliferative data.

  • Incubation: Incubate the treated cells for 72 hours without media replacement.

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (or an equivalent ATP-based assay) to each well. Shake for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Normalize data against the vehicle control (100% viability) and plot using non-linear regression (four-parameter logistic curve). A successfully validated batch should yield an EC50 of ~40 nM for MOLM-13 and ~150 nM for MV4-11[1].

References

  • Title: Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry (via NIH PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

eSM156 Technical Support Center: Optimization &amp; Cytotoxicity Troubleshooting

Welcome to the eSM156 Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the nuances of working with eSM156.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the eSM156 Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the nuances of working with eSM156.

eSM156 is a highly potent, pyrazolo[3,4-d]pyrimidine-based small molecule inhibitor targeting FLT3, AXL, and RET kinases. While it demonstrates single-digit nanomolar potency against FLT3, improper concentration scaling in in vitro and in vivo models can lead to off-target cytotoxicity. This guide provides self-validating protocols, mechanistic causality, and troubleshooting steps to help you establish a precise therapeutic window.

Quantitative Reference Data

Before designing your assays, it is critical to understand the baseline potencies of eSM156 across different environments. The table below summarizes the target affinities and cellular potencies established during its development.

Target / Cell LineAssay TypeValueBiological Relevance
FLT3 Kinase Biochemical IC501.4 nMPrimary target engagement; demonstrates single-digit nanomolar potency.
MOLM-13 Cellular EC5040 nMFLT3-ITD mutant AML cell line; highly sensitive to targeted inhibition.
MV4-11 Cellular EC50150 nMFLT3-ITD mutant AML cell line; establishes the baseline for the therapeutic window.
AXL+ Cell Lines Cellular EC50Sub-micromolarAXL overexpression is linked to adaptive drug resistance and mesenchymal phenotypes.
Mechanistic FAQs: Understanding eSM156 Dynamics

Q: Why do I observe off-target cytotoxicity when treating cells with eSM156 at concentrations above 1 μM? A: eSM156 is built on a 6-methylaminopyrazolo[3,4-d]pyrimidine scaffold. This fused nitrogen-containing heterocycle is a bioisostere of the adenine ring of ATP, designed to mimic key interactions within the kinase hinge region . While the molecule is highly optimized for FLT3 (IC50 = 1.4 nM), pushing the concentration into the micromolar range saturates the primary target and forces the compound into the ATP-binding pockets of related, non-target kinases. This promiscuity disrupts essential cellular homeostasis, leading to generalized cytotoxicity rather than targeted, FLT3-driven apoptosis.

Q: How do I establish the optimal therapeutic window for eSM156 in AML models? A: The therapeutic window is the concentration range where eSM156 effectively suppresses FLT3/AXL-driven proliferation without triggering pan-kinase inhibition. Because the biochemical IC50 (1.4 nM) rarely translates 1:1 to cellular EC50s due to membrane permeability and intracellular ATP competition, you must empirically determine the window using FLT3-dependent lines (e.g., MOLM-13, MV4-11). The optimal dose is typically the EC90—sufficient to shut down downstream signaling (p-AKT, p-ERK) while maintaining a high selectivity index.

Q: Does AXL expression alter the required concentration of eSM156? A: Yes. AXL kinase plays a principal role in sustaining a mesenchymal phenotype, which is a major mechanism of resistance to diverse anticancer therapies . eSM156 was developed via target-biased phenotypic screening against AXL+ cells. If your model exhibits AXL overexpression or adaptive resistance, you may require concentrations closer to the 150–300 nM range to achieve dual FLT3/AXL blockade, compared to the ~40 nM required for purely FLT3-ITD driven lines like MOLM-13.

Visual Workflows

To conceptualize the mechanism of action and the optimization process, refer to the following logical diagrams.

G eSM156 eSM156 (FLT3/AXL Inhibitor) FLT3 FLT3 / AXL Receptor Tyrosine Kinases eSM156->FLT3 Inhibits (IC50 1.4 nM) Apoptosis Apoptosis (Cell Death) eSM156->Apoptosis Induces PI3K PI3K / AKT Pathway FLT3->PI3K Activates MAPK RAS / MAPK Pathway FLT3->MAPK Activates Proliferation AML Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

eSM156 inhibits FLT3/AXL signaling, blocking PI3K/MAPK pathways to induce AML cell apoptosis.

Workflow Start Start: eSM156 Optimization DoseResponse 8-Point Dose-Response (0.03 - 10 μM) Start->DoseResponse Viability Assess Cell Viability (e.g., MV4-11, MOLM-13) DoseResponse->Viability Selectivity Kinase Selectivity Profiling at EC90 Viability->Selectivity OffTarget Off-Target Cytotoxicity Detected? Selectivity->OffTarget Refine Refine Dose Range (< 1 μM) OffTarget->Refine Yes Optimal Establish Optimal Therapeutic Window OffTarget->Optimal No Refine->DoseResponse

Iterative workflow for optimizing eSM156 dosing to maximize target inhibition and minimize toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. Protocol A establishes the phenotypic effect, while Protocol B biochemically proves that the observed effect is causally linked to the intended target, ruling out off-target toxicity.

Protocol A: 8-Point Dose-Response Cell Viability Assay

Objective: Determine the precise cellular EC50 to establish a baseline and avoid micromolar off-target toxicity.

  • Cell Seeding: Plate MV4-11 or MOLM-13 cells at 1×104 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

  • Compound Preparation: Prepare a 10 mM stock of eSM156 in 100% DMSO. Create an 8-point half-log serial dilution starting at a final well concentration of 1 μM down to 0.3 nM.

    • Scientist's Note on Causality: Cap the final DMSO concentration at exactly 0.1% (v/v) across all wells. Higher DMSO concentrations induce basal cellular stress and membrane permeabilization, which artificially inflates the apparent cytotoxicity of the drug and obscures true off-target effects.

  • Incubation: Incubate cells with eSM156 for 72 hours at 37°C, 5% CO₂.

    • Scientist's Note on Causality: A 72-hour window allows for at least two cell doubling cycles in AML lines. This ensures the assay measures true antiproliferative and apoptotic effects driven by sustained FLT3 inhibition, rather than acute chemical shock.

  • Viability Readout: Add PrestoBlue or CellTiter-Glo reagent according to the manufacturer's instructions. Measure fluorescence/luminescence to calculate the EC50 and EC90.

Protocol B: Kinase Selectivity Profiling (Mechanism Validation)

Objective: Confirm that the chosen eSM156 concentration (calculated EC90 from Protocol A) acts strictly on-target, validating the therapeutic window.

  • Treatment: Treat AML cells with eSM156 at the calculated EC90, alongside a vehicle control (0.1% DMSO) and a supra-optimal dose (e.g., 5 μM) to serve as an off-target positive control.

  • Lysate Extraction: Harvest cells 4 hours post-treatment. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on SDS-PAGE. Probe for p-FLT3 (target engagement), p-AKT, and p-ERK (downstream effectors), as well as a non-target control kinase highly expressed in the cell line (e.g., p-SRC or p-Aurora Kinase).

    • Scientist's Note on Causality: At the optimal EC90, p-FLT3, p-AKT, and p-ERK should be completely suppressed, while non-target kinases remain unaffected. If the 5 μM dose suppresses the non-target control, it validates that high concentrations induce scaffold promiscuity. If your EC90 also suppresses the non-target control, your dose is too high, and off-target cytotoxicity is occurring.

References
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Advances (National Center for Biotechnology Information / PMC) URL:[Link]

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening Source: Journal of Medicinal Chemistry (National Center for Biotechnology Information / PMC) URL:[Link]

Optimization

Technical Support Center: Optimizing eSM156 Solvent Ratios for In Vivo Drug Formulation

Welcome to the technical support center for the in vivo formulation of eSM156. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating poorly solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the in vivo formulation of eSM156. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating poorly soluble compounds like eSM156 for preclinical studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

The effective in vivo evaluation of a new chemical entity (NCE) like eSM156 is highly dependent on the development of a suitable formulation that ensures adequate systemic exposure. As is common with many promising drug candidates, eSM156 exhibits poor aqueous solubility, a characteristic that can significantly hinder its absorption and lead to low or variable bioavailability.[1][2][3] This guide provides a systematic approach to optimizing solvent ratios and developing robust formulations for eSM156 to achieve consistent and reliable results in your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We have received a new batch of eSM156, which has very low water solubility. What are the first steps for developing an in vivo formulation?

A1: The initial step is a thorough physicochemical characterization of eSM156. Understanding its properties will guide your formulation strategy.

  • Aqueous Solubility: Determine the solubility of eSM156 across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand if its solubility is pH-dependent.[4]

  • Lipophilicity (LogP/LogD): Assess the compound's lipophilicity. A high LogP (typically >3) indicates that eSM156 is likely to have poor aqueous solubility but may be suitable for lipid-based formulations.[4]

  • pKa: If eSM156 is ionizable, knowing its pKa will help in selecting appropriate pH-adjusting agents to enhance solubility.[5][6]

  • Melting Point and Thermal Stability: This information is crucial if you plan to use heating to aid solubilization.

Once you have this data, you can begin screening for suitable solvents and excipients. A common starting point for poorly soluble compounds is to explore co-solvent systems.[3][6]

Q2: What are some common solvent systems for in vivo studies with poorly soluble compounds like eSM156?

A2: For preclinical in vivo studies, especially in rodent models, several well-established solvent systems are used to enhance the solubility of hydrophobic compounds. These often involve a combination of co-solvents, surfactants, and/or cyclodextrins.[1][3][7] The choice of vehicle will depend on the route of administration, the required dose, and the toxicity profile of the excipients.

A tiered approach to vehicle selection is often employed, starting with simpler, well-tolerated vehicles and progressing to more complex systems if needed.

Q3: How do I choose between different formulation strategies like co-solvents, solid dispersions, or lipid-based systems for eSM156?

A3: The choice of formulation strategy depends on the physicochemical properties of eSM156, the desired route of administration, and the stage of drug development.

  • Co-solvent formulations are often the first choice for early-stage preclinical studies due to their simplicity and ease of preparation.[5][6] They are suitable for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

  • Solid dispersions , where eSM156 is dispersed in a polymer matrix, can improve oral bioavailability by presenting the drug in an amorphous, more soluble state.[5][7] This is a more advanced strategy suitable for later-stage preclinical and clinical development.

  • Self-Emulsifying Drug Delivery Systems (SEDDS) are lipid-based formulations that form fine emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[4][7] These are particularly useful for oral delivery of compounds with high LogP values.

The following diagram illustrates a general workflow for selecting a suitable formulation strategy for a poorly soluble compound like eSM156.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & In Vivo Testing A Physicochemical Characterization of eSM156 (Solubility, LogP, pKa) B Is eSM156 ionizable? A->B C pH Adjustment B->C Yes D Co-solvent Screening B->D No C->D E Is solubility sufficient? D->E F Advanced Formulation Strategies E->F No G Optimize Solvent Ratios E->G Yes F->G H In Vivo PK Study G->H

Caption: Workflow for selecting a suitable formulation strategy for eSM156.

Troubleshooting Guides

Problem 1: eSM156 precipitates out of solution during formulation preparation or upon standing.

Cause: The solubility limit of eSM156 in the chosen solvent system has been exceeded. This can be due to an insufficient amount of co-solvent or solubilizing agent, or changes in temperature.

Solution:

  • Increase Co-solvent Concentration: Gradually increase the proportion of the organic co-solvent (e.g., PEG 400, propylene glycol) in your vehicle.[7]

  • Introduce a Surfactant: For stubborn precipitation, adding a surfactant like Polysorbate 80 (Tween® 80) or Solutol® HS 15 can significantly improve solubility and stability by forming micelles.[7]

  • Gentle Heating and Sonication: Gently warming the solution (if eSM156 is heat-stable) and using a sonicator can help dissolve the compound.[7] However, always check for precipitation after the solution returns to room temperature.

  • pH Adjustment: If eSM156 has an ionizable group, adjusting the pH of the aqueous component of your vehicle can dramatically increase solubility.[5] For a weakly basic drug, a lower pH will increase solubility, while a higher pH is beneficial for a weakly acidic drug.[5]

  • Evaluate a Different Solvent System: If the above steps fail, you may need to try a different combination of excipients.

Experimental Protocol: Optimizing a Co-solvent/Surfactant System
  • Prepare Stock Solutions: Prepare stock solutions of your co-solvents (e.g., PEG 400, Propylene Glycol) and surfactant (e.g., 10% w/v Polysorbate 80 in water).

  • Screen Ratios: In small vials, prepare a matrix of different vehicle compositions. For example:

    • Vehicle A: 30% PEG 400, 70% Saline

    • Vehicle B: 40% PEG 400, 60% Saline

    • Vehicle C: 30% PEG 400, 10% Polysorbate 80, 60% Saline

  • Add eSM156: Add an excess of eSM156 to each vial.

  • Equilibrate: Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge and Analyze: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and determine the concentration of dissolved eSM156 using a validated analytical method (e.g., HPLC).

  • Select Optimal Ratio: Choose the solvent ratio that provides the desired concentration with the lowest amount of organic solvents and surfactants to minimize potential toxicity.

Problem 2: The final formulation of eSM156 is too viscous for injection.

Cause: High concentrations of certain excipients, such as high molecular weight polyethylene glycols (PEGs) or polymers, can lead to high viscosity.[7]

Solution:

  • Use a Less Viscous Co-solvent: Consider replacing a high molecular weight PEG (e.g., PEG 600) with a lower molecular weight one (e.g., PEG 400) or using a less viscous co-solvent like propylene glycol.[7]

  • Reduce Excipient Concentration: Evaluate if the concentration of the viscosity-enhancing excipient can be lowered while maintaining the solubility of eSM156.

  • Consider a Different Formulation Approach: If high viscosity remains an issue, a different formulation strategy, such as a nanosuspension, might be more appropriate.[7] Nanosuspensions are dispersions of the drug in an aqueous vehicle with a stabilizer, which typically have a lower viscosity than co-solvent systems.[3]

ExcipientTypical Concentration Range (IV/Oral)Key Considerations
Polyethylene Glycol 400 (PEG 400)10 - 60%Generally well-tolerated, but can cause renal toxicity at high doses.[7]
Propylene Glycol (PG)10 - 40%Can cause hemolysis and CNS effects at high concentrations.[7]
Ethanol5 - 20%Use with caution due to potential for pharmacological effects.[7]
Dimethyl Sulfoxide (DMSO)≤ 10%A potent solvent, but can have its own biological effects.[7]
Polysorbate 80 (Tween® 80)1 - 10%Commonly used, but can be associated with hypersensitivity reactions.[7]
Solutol® HS 155 - 20%A good alternative to Cremophor EL, which is known for anaphylactoid reactions.[7]
Problem 3: Inconsistent plasma concentrations of eSM156 are observed in in vivo studies.

Cause: High variability in in vivo exposure is a common issue for poorly soluble compounds and can be due to several factors.[8]

  • Precipitation upon Administration: The drug may be precipitating at the injection site (for IV or IP) or in the gastrointestinal tract (for oral) upon dilution with physiological fluids.[7]

  • Food Effects: For oral dosing, the presence or absence of food can significantly alter the absorption of a poorly soluble drug.[8]

  • Formulation Instability: The formulation may not be physically or chemically stable over the duration of the study.

Solution:

  • Improve Formulation Robustness:

    • For IV formulations: Ensure the vehicle is robust enough to prevent precipitation upon dilution with blood. This may require a higher concentration of surfactant or the use of a different solubilization technology like cyclodextrins.[7]

    • For oral formulations: Consider a lipid-based system like a SEDDS to improve absorption and reduce food effects.[4][7]

  • Standardize Experimental Conditions:

    • Fasting: Ensure a consistent fasting period for all animals before dosing to minimize food-related variability.[8]

    • Standardized Diet: If fasting is not appropriate, provide a standardized diet to all animals.[8]

  • Increase Sample Size: A larger cohort of animals can help to provide more statistical power to manage high variability.[8]

Workflow for Troubleshooting In Vivo Variability

Caption: Decision-making process for troubleshooting in vivo variability of eSM156.

Conclusion

Optimizing the in vivo formulation of a poorly soluble compound like eSM156 is a critical and often iterative process. By systematically characterizing the compound, carefully selecting excipients, and troubleshooting issues as they arise, you can develop a robust formulation that delivers consistent and reliable data. This technical guide provides a foundation for your formulation development efforts. For further assistance, please consult the references below or contact your technical support representative.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Kumar, S., & Singh, R. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Li, M., & Liu, J. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent eSM156 IC50 Results in Biochemical Assays

Welcome to the technical support resource for researchers utilizing eSM156 in biochemical assays. This guide is designed to assist you in troubleshooting and resolving common issues that can lead to inconsistent half-max...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing eSM156 in biochemical assays. This guide is designed to assist you in troubleshooting and resolving common issues that can lead to inconsistent half-maximal inhibitory concentration (IC50) values. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to conduct robust and reproducible experiments.

While eSM156 is presented here as a specific inhibitor for illustrative purposes, the principles and troubleshooting strategies discussed are broadly applicable to a wide range of small molecule inhibitors in biochemical assays.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about the variability in your eSM156 IC50 data.

Q1: Why are my IC50 values for eSM156 varying significantly between experiments?

Inconsistent IC50 values are a common challenge in biochemical assays and can stem from a variety of sources.[1][2][3] These can be broadly categorized into three areas: issues with the compound itself, variability in assay conditions, and problems with reagents.[1][2] Even minor, seemingly insignificant changes in your experimental setup can lead to noticeable shifts in the measured potency of an inhibitor.[2]

Q2: What is considered an acceptable level of variation for an IC50 value?

While there is no universal standard, a two- to three-fold variation in IC50 values between independent experiments is often considered acceptable for many biochemical assays.[1] However, tighter reproducibility is always desirable. Consistently seeing variations greater than this range suggests an underlying issue in your experimental protocol that needs to be addressed.

Q3: Can the concentration of my target enzyme or substrate affect the eSM156 IC50 value?

Absolutely. The measured IC50 value of an inhibitor is highly dependent on the specific conditions of the assay.[4] For ATP-competitive inhibitors like many kinase inhibitors, the concentration of ATP can have a significant impact on the IC50 value; higher ATP concentrations will generally lead to a higher IC50 for a competitive inhibitor.[4][5] Similarly, the concentration of the substrate can also influence the apparent potency of an inhibitor, depending on its mechanism of action.[6][7]

Q4: How does the final DMSO concentration in the assay affect my results?

Dimethyl sulfoxide (DMSO) is a common solvent for small molecule inhibitors, but it can also impact enzyme activity.[6][8] It is crucial to maintain a consistent and low final concentration of DMSO across all wells of your assay plate, including controls.[3][6] For most biochemical assays, the final DMSO concentration should not exceed 1-2%.[6] Higher concentrations can lead to inhibition of the enzyme, creating artifacts in your data.[8][9][10]

In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect approach to diagnosing and resolving inconsistencies in your eSM156 IC50 data.

Issue 1: Inconsistent Results Linked to the Inhibitor

Variability often originates from the handling and preparation of the inhibitor itself.

Root Causes & Solutions
Potential Cause Explanation Recommended Action
Compound Purity Impurities in your eSM156 stock can have their own biological activity or interfere with the assay, leading to inaccurate IC50 values.[1][2]Verify the purity of your eSM156 stock using methods like HPLC or mass spectrometry. Whenever possible, use a fresh, high-purity batch of the compound.
Solubility Issues If eSM156 is not fully dissolved in DMSO or precipitates upon dilution into aqueous assay buffer, the actual concentration in the assay will be lower and more variable than intended.[1][3]Confirm the solubility of eSM156 in your assay buffer. Visually inspect for any precipitation after dilution. Consider preparing intermediate dilutions in a buffer with a small amount of detergent (e.g., 0.01% Brij-35) to maintain solubility.[11]
Freeze-Thaw Cycles Repeatedly freezing and thawing your eSM156 stock solution can lead to degradation of the compound over time.Aliquot your eSM156 stock solution into single-use volumes and store them at -20°C or -80°C. Avoid more than a few freeze-thaw cycles.
Inaccurate Pipetting Errors in pipetting, especially during the creation of serial dilutions, can introduce significant variability in the final inhibitor concentrations.Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. Consider preparing a larger volume of your dilution series to minimize the impact of small pipetting errors.
Workflow for Preparing eSM156 Dilution Series

cluster_prep eSM156 Stock Preparation cluster_dilution Serial Dilution stock Prepare 10 mM eSM156 stock in 100% DMSO aliquot Aliquot into single-use tubes stock->aliquot store Store at -80°C aliquot->store start_dil Thaw one aliquot of 10 mM eSM156 serial_dil Perform serial dilutions in 100% DMSO (e.g., 10-point, 3-fold) start_dil->serial_dil intermediate_dil Prepare intermediate dilutions in assay buffer serial_dil->intermediate_dil final_dil Add to assay plate intermediate_dil->final_dil

Caption: Workflow for eSM156 dilution preparation.

Issue 2: Variability Arising from Assay Conditions & Reagents

The stability and consistency of your assay environment and reagents are paramount for reproducible results.

Root Causes & Solutions
Potential Cause Explanation Recommended Action
Inconsistent Incubation Times The kinetics of inhibitor binding and the enzymatic reaction are time-dependent. Variations in incubation times can lead to different levels of inhibition.Use a multichannel pipette or automated liquid handler to start all reactions simultaneously. Ensure that the time between adding reagents and reading the plate is consistent for all experiments.
Temperature Fluctuations Enzyme activity is sensitive to temperature. Gradients across an assay plate or temperature differences between experiments can alter reaction rates and IC50 values.Allow all reagents and the assay plate to equilibrate to the reaction temperature before starting the assay. Use a temperature-controlled plate reader if possible.
Variable Enzyme/Substrate Concentrations As mentioned in the FAQs, the IC50 value is dependent on the concentrations of both the enzyme and the substrate.[4][7] Inconsistent preparation of these reagents will lead to IC50 shifts.Prepare fresh enzyme and substrate solutions for each experiment from reliable stocks. Perform an enzyme titration to determine the optimal enzyme concentration that gives a robust signal within the linear range of the assay.[12] Determine the Michaelis constant (Km) for the substrate and decide on a consistent substrate concentration to use for your IC50 determinations (e.g., at or below the Km).[5]
Reagent Lot-to-Lot Variability Different batches of enzymes, substrates, or other assay reagents can have slight variations in purity or activity.If possible, purchase a large single lot of critical reagents. When switching to a new lot, perform a bridging study to ensure that the IC50 values for control compounds are consistent.
Plate Edge Effects Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and alter the reaction conditions.[1]Avoid using the outer wells of the plate for your dose-response curves. Instead, fill these wells with buffer or media to create a humidity barrier.
Experimental Protocol: Optimizing Enzyme Concentration

A critical first step in setting up a robust biochemical assay is to determine the optimal concentration of your enzyme. This ensures that you are working in the linear range of the assay, where the signal is proportional to enzyme activity.

  • Prepare Reagents:

    • Prepare a series of dilutions of your enzyme in assay buffer. The range of concentrations should span at least two orders of magnitude.

    • Prepare a solution of your substrate and any necessary co-factors at a fixed, saturating concentration.

  • Assay Setup:

    • Add a constant volume of the substrate solution to each well of a microplate.

    • Add the different dilutions of the enzyme to the wells. Include a "no enzyme" control containing only assay buffer.

  • Reaction and Detection:

    • Initiate the reaction by adding the appropriate start reagent (e.g., ATP).

    • Incubate the plate for a fixed period at a constant temperature.

    • Stop the reaction (if necessary) and add the detection reagent.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) in each well.

    • Subtract the background signal from the "no enzyme" control wells.

    • Plot the signal versus the enzyme concentration. The optimal enzyme concentration for your IC50 experiments will be in the linear portion of this curve, typically at a concentration that gives a strong signal-to-background ratio without being close to saturation.[12]

Issue 3: Data Analysis and Interpretation Pitfalls

How you analyze your data can be as significant a source of variability as your wet lab technique.

Troubleshooting Data Analysis

cluster_data Data Analysis Workflow raw_data Raw Data (e.g., RFU, Luminescence) background_sub Background Subtraction (No Enzyme Control) raw_data->background_sub normalization Data Normalization (0% and 100% Controls) background_sub->normalization plotting Plot: % Inhibition vs. log[eSM156] normalization->plotting curve_fit Non-linear Regression (Sigmoidal Dose-Response) plotting->curve_fit ic50 Determine IC50 curve_fit->ic50

Caption: A standard workflow for IC50 data analysis.

Key Considerations for Robust Data Analysis:
  • Proper Controls: Your assay plate should always include:

    • 0% Inhibition Control (No Inhibitor): This well contains the enzyme, substrate, and DMSO at the same final concentration as your test wells. This represents the maximum signal.[13]

    • 100% Inhibition Control (No Enzyme): This well contains the substrate and DMSO, but no enzyme. This is your background signal.[13]

  • Data Normalization: Raw data should be normalized to percent inhibition using your controls. The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))

  • Curve Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic fit) to determine the IC50 value from your dose-response curve.[14] Ensure you have enough data points spanning the linear portion of the curve to get a good fit.

  • Statistical Analysis: Perform multiple independent experiments (at least three) and report the average IC50 value with a measure of variability, such as the standard deviation or standard error of the mean.

References

  • ResearchGate. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curve and IC 50 analysis of DMSO for HEK-293 cells. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • PubMed. (n.d.). Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro. Retrieved from [Link]

  • ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? Retrieved from [Link]

  • MDPI. (2022, May 13). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Retrieved from [Link]

  • PMC. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • PMC. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved from [Link]

  • ACS Publications. (2024, February 23). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (2017, March 14). Relationship between EC50/IC50 and enzyme concentration? Retrieved from [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of enzyme concentration, substrate concentration and IC50 determination using purified recombinant human CD73. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Comparison of eSM156 and UNC569 Binding Modes: A Technical Guide for Kinase Inhibitor Development

Executive Summary Receptor tyrosine kinases (RTKs) such as FLT3 and the TAM family (TYRO3, AXL, MER) are critical therapeutic targets in hematological malignancies. The pyrazolo[3,4-d]pyrimidine scaffold serves as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Receptor tyrosine kinases (RTKs) such as FLT3 and the TAM family (TYRO3, AXL, MER) are critical therapeutic targets in hematological malignancies. The pyrazolo[3,4-d]pyrimidine scaffold serves as a highly versatile adenine bioisostere, allowing small molecules to competitively bind the ATP hinge region of these kinases[1]. This guide provides an in-depth structural, mechanistic, and experimental comparison of two potent derivatives of this scaffold: eSM156 , an optimized FLT3/AXL inhibitor[2], and UNC569 , a selective MerTK inhibitor[3].

Scaffold Architecture and SAR Divergence

Both eSM156 and UNC569 share the 6-aminopyrazolo[3,4-d]pyrimidine core but utilize divergent substitutions at the C3, C6, and N1 positions to achieve precise target selectivity[4].

Quantitative Pharmacological Comparison
CompoundPrimary TargetIC50 (nM)Secondary TargetsCell Line Efficacy
eSM156 FLT31.4AXL, RETMV4-11 (AML): EC50 = 150 nM[2]
UNC569 MerTK2.9AXL, Tyro3697 (ALL): IC50 = 141 nM[3]
Causality in Structural Design
  • C6 Position (Selectivity Driver): The size of the alkylamino group at C6 dictates the kinase selectivity profile. UNC569 features an N-butylamino group; this larger aliphatic chain is essential for driving selectivity toward MerTK by occupying a specific hydrophobic sub-pocket[4]. Conversely, eSM156 utilizes a smaller N-methylamino group. Steric hindrance in the AXL and FLT3 ATP-binding pockets restricts larger alkyl groups, making the compact N-methyl substitution critical for superior FLT3/AXL potency[1].

  • N1 Position (Conformational Freedom): eSM156 incorporates a cyclopentylmethyl group, providing the conformational flexibility required to adapt to the FLT3/AXL binding site[1]. UNC569 utilizes a (4-aminocyclohexyl)methyl group to balance solubility and hydrophobic interactions[3].

  • C3 Position (Solvent-Exposed Targeting): eSM156 features a 4-(4-methylpiperazin-1-yl)phenyl group, which extends into the solvent-exposed region, significantly improving aqueous solubility and cellular permeability[2]. UNC569 relies on a 4-fluorophenyl group to anchor into a deep hydrophobic cleft[3].

SAR cluster_UNC UNC569 (MER Inhibitor) cluster_eSM eSM156 (FLT3/AXL Inhibitor) Core Pyrazolo[3,4-d]pyrimidine Core (ATP Hinge Binder) UNC_C6 C6: N-Butylamino (Drives MER Selectivity) Core->UNC_C6 UNC_N1 N1: (4-aminocyclohexyl)methyl (Solubility/Binding) Core->UNC_N1 UNC_C3 C3: 4-Fluorophenyl (Hydrophobic Pocket) Core->UNC_C3 eSM_C6 C6: N-Methylamino (Drives FLT3/AXL Selectivity) Core->eSM_C6 eSM_N1 N1: Cyclopentylmethyl (Conformational Freedom) Core->eSM_N1 eSM_C3 C3: 4-(4-methylpiperazin-1-yl)phenyl (Solubility/Targeting) Core->eSM_C3

Structural logic and SAR divergence from the pyrazolo[3,4-d]pyrimidine core.

Mechanistic Binding Modes

UNC569 Binding to MerTK (PDB: 3TCP): Crystallographic data reveals that UNC569 acts as a classical Type I ATP-competitive inhibitor. The pyrazolopyrimidine core forms two critical hydrogen bonds with the hinge region of MerTK. Furthermore, the molecule establishes two additional hydrogen bonds with residues R727 and N728, anchoring the inhibitor deeply within the active site[5].

eSM156 Binding to FLT3/AXL: While sharing the hinge-binding bioisostere, eSM156's binding mode is defined by its lack of steric bulk at C6, allowing it to bypass the spatial constraints of the FLT3/AXL pocket that exclude UNC569[4]. The flexible N1-cyclopentylmethyl group allows the core to optimally align its hydrogen bond donors and acceptors with the FLT3 hinge region, while the C3 piperazine moiety projects outward, minimizing entropic penalties upon binding[1].

Experimental Validation Protocols

To objectively compare the performance of these inhibitors, researchers must employ self-validating experimental systems that confirm both biochemical potency and intracellular target engagement.

Protocol 1: In Vitro Kinase Activity Assay (Microfluidic Capillary Electrophoresis)

Causality: Microfluidic Capillary Electrophoresis (MCE) is selected over radiometric assays because it enables real-time, high-resolution separation of phosphorylated peptide substrates from unphosphorylated ones, preventing false positives caused by compound autofluorescence or ATP depletion.

  • Preparation: Dilute recombinant FLT3 or MerTK domains in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Titration: Dispense 10-point serial dilutions of eSM156 or UNC569. Self-Validation: Always include a DMSO-only vehicle control (to establish Vmax) and a pan-kinase inhibitor control like staurosporine (to establish the baseline).

  • Reaction Initiation: Add 1 mM ATP and 1.5 µM of the specific fluorescently labeled peptide substrate. Incubate at room temperature for 60 minutes.

  • Analysis: Quench the reaction with EDTA. Run samples through the MCE system to calculate the ratio of product to substrate, deriving the IC50 via non-linear regression.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: Biochemical assays do not account for cell permeability or intracellular ATP competition. Western blotting confirms that the inhibitor successfully penetrates the cell membrane and blocks autophosphorylation at physiological ATP concentrations.

  • Cell Treatment: Plate MV4-11 (AML) or 697 (ALL) cells. Treat with eSM156 or UNC569 for exactly 2 hours. Causality: A short 2-hour incubation ensures the assay measures direct kinase inhibition rather than secondary target degradation or downstream apoptotic effects[3].

  • Lysis: Lyse cells in RIPA buffer supplemented with both protease and phosphatase inhibitors to instantly freeze the in vivo phosphorylation state.

  • Electrophoresis & Transfer: Resolve 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Detection & Self-Validation: Probe the membrane with phospho-specific antibodies (e.g., p-FLT3 or p-MerTK). Self-Validation: The membrane must be stripped and reprobed for total FLT3 or total MerTK, as well as a loading control (GAPDH). This proves that the reduction in signal is due to kinase inhibition, not target protein degradation or unequal loading.

Workflow Step1 1. In Vitro Kinase Assay (Recombinant MER/FLT3) Step2 2. Phenotypic Screening (AML/ALL Cell Lines) Step1->Step2 Step3 3. Target Engagement (Western Blot: p-MER/p-FLT3) Step2->Step3 Step4 4. Structural Validation (X-ray Crystallography) Step3->Step4

Self-validating experimental workflow for kinase inhibitor profiling.

Downstream Signaling Pathways

The structural divergence of these inhibitors translates to distinct pharmacodynamic outcomes in leukemia models.

  • eSM156 (FLT3 Inhibition): Blocks the aberrant activation of the STAT5 pathway in AML, leading to rapid cell cycle arrest and apoptosis in MV4-11 cells[2].

  • UNC569 (MerTK Inhibition): Disrupts the PI3K/AKT and MAPK/ERK survival cascades in ALL, significantly reducing colony formation and tumor burden[3].

Pathway cluster_FLT3 eSM156 Inhibition Pathway cluster_MER UNC569 Inhibition Pathway FLT3 FLT3 / AXL STAT5 STAT5 FLT3->STAT5 Prolif1 AML Proliferation STAT5->Prolif1 MER MerTK AKT PI3K / AKT MER->AKT ERK MAPK / ERK MER->ERK Prolif2 ALL Survival AKT->Prolif2 ERK->Prolif2

Downstream oncogenic signaling pathways inhibited by eSM156 and UNC569.

Sources

Comparative

In Vivo Validation of eSM156 Efficacy in Leukemia Xenograft Models: A Comparative Methodological Guide

Executive Summary & Mechanistic Rationale The development of targeted therapies for acute myeloid leukemia (AML) has been revolutionized by the identification of FMS-like tyrosine kinase 3 (FLT3) inhibitors. However, cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapies for acute myeloid leukemia (AML) has been revolutionized by the identification of FMS-like tyrosine kinase 3 (FLT3) inhibitors. However, clinical resistance frequently emerges due to secondary mutations or the compensatory upregulation of alternative receptor tyrosine kinases (RTKs) such as AXL and RET[1].

eSM156 is a highly potent, next-generation RTK inhibitor discovered through an adaptive strategy combining ligand-based drug design and target-biased phenotypic screening[1]. Featuring a 6-methylaminopyrazolo[3,4-d]pyrimidine scaffold, eSM156 acts as an ATP-competitive inhibitor with single-digit nanomolar potency against FLT3 (IC₅₀ = 1.4 nM), while simultaneously maintaining high inhibitory activity against AXL and RET[1][2].

As an application scientist, I emphasize that evaluating eSM156 against standard-of-care alternatives (e.g., Quizartinib and Gilteritinib) requires robust in vivo validation. The dual blockade of FLT3 and AXL is critical; while Quizartinib is a highly potent Type II FLT3 inhibitor, it is highly susceptible to resistance mediated by AXL bypass signaling[3][4]. eSM156 circumvents this by collapsing both the primary oncogenic driver and its primary escape route.

G eSM156 eSM156 (Multi-Kinase Inhibitor) FLT3 FLT3-ITD eSM156->FLT3 Inhibits (IC50 1.4 nM) AXL AXL Kinase eSM156->AXL Inhibits STAT5 STAT5 Pathway FLT3->STAT5 Activates PI3K PI3K/AKT Pathway FLT3->PI3K Activates AXL->PI3K Bypass Activation Resistance Drug Resistance AXL->Resistance Drives Proliferation AML Proliferation & Survival STAT5->Proliferation PI3K->Proliferation

Caption: eSM156 dual blockade of FLT3 and AXL pathways preventing AML proliferation and resistance.

Comparative In Vitro Profiling

Before transitioning to in vivo models, it is imperative to benchmark the compound's in vitro efficacy. eSM156 demonstrates profound antiproliferative activity against FLT3-ITD positive AML cell lines, specifically MV4-11 and MOLM-13[2].

Table 1: Comparative Kinase and Cellular Profiling of FLT3 Inhibitors

CompoundPrimary TargetsFLT3 IC₅₀ (nM)MV4-11 EC₅₀ (nM)MOLM-13 EC₅₀ (nM)Resistance Profile
eSM156 FLT3, AXL, RET1.4[2]150[2]40[2]Suppresses AXL-mediated bypass[1]
Quizartinib FLT3, KIT, PDGFR~1.1[5]0.4 - 0.8[3][5]0.9 - 1.6[3][5]Susceptible to D835Y & F691L[3]
Gilteritinib FLT3, AXL~5.0[4]~10.0[4]~20.0[4]Active against D835Y; F691L resistant[3]

Note: While Quizartinib exhibits lower EC₅₀ values in pristine cell lines, eSM156's polypharmacology provides a broader therapeutic safety net against heterogeneous tumor microenvironments in vivo.

Step-by-Step In Vivo Xenograft Methodology

To accurately assess the translational potential of eSM156, we utilize systemic dissemination models rather than simple subcutaneous implants. Systemic models (via tail vein injection) accurately mimic the bone marrow microenvironment, which is critical because bone marrow stroma can secrete GAS6 (the ligand for AXL), directly influencing drug resistance[1][5].

Protocol: Systemic MOLM-13 / MV4-11 Xenograft Establishment

Phase 1: Cell Preparation & Viability

  • Culture MOLM-13 or MV4-11 cells in RPMI-1640 supplemented with 10% FBS.

  • Harvest cells during the logarithmic growth phase. Wash twice with cold, sterile PBS to remove serum proteins that could trigger immune responses in mice.

  • Resuspend in plain PBS at a concentration of 1.5×107 cells/mL.

  • Causality Check: Ensure viability is >99% via Trypan Blue exclusion. Dead cells release damage-associated molecular patterns (DAMPs) that can skew engraftment kinetics.

Phase 2: Inoculation & Engraftment

  • Utilize 6-8 week old female NOD/SCID or NSG (NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ) mice to prevent xenograft rejection[5].

  • Inject 3×106 cells (in 200 µL PBS) intravenously via the lateral tail vein[5].

  • Monitor mice daily. Engraftment typically reaches a detectable leukemic burden in the bone marrow by Day 7 to Day 10.

Phase 3: Randomization & Dosing

  • On Day 10 post-injection, randomize mice into cohorts (n=8 per group) to ensure equal distribution of baseline weights.

  • Formulation: Dissolve eSM156, Quizartinib, and Gilteritinib in a vehicle of 0.5% methylcellulose/0.1% Tween-80 for oral gavage (PO)[6].

  • Administer treatments once daily (QD) for 21-28 days.

Phase 4: Endpoint Analysis (Flow Cytometry)

  • Euthanize mice upon reaching humane endpoints (e.g., 20% weight loss, hind limb paralysis) or at the end of the study[6].

  • Flush bilateral femurs and tibias with PBS to harvest bone marrow cells[5].

  • Stain cells with anti-human CD45 (hCD45) and anti-mouse CD45 (mCD45) antibodies.

  • Quantify the leukemic burden as the percentage of hCD45+ cells out of the total viable bone marrow cell population[5].

Workflow Prep 1. Cell Prep MOLM-13 / MV4-11 (>99% Viability) Inject 2. Inoculation Tail Vein Injection (Systemic Model) Prep->Inject Random 3. Randomization Day 10 Post-Injection Inject->Random Dose 4. Dosing Regimen eSM156 vs Controls (Daily Oral Gavage) Random->Dose Analyze 5. Endpoint Analysis Flow Cytometry (hCD45+) & Survival Tracking Dose->Analyze

Caption: Step-by-step in vivo workflow for evaluating eSM156 efficacy in systemic AML xenograft models.

Expected In Vivo Outcomes & Comparative Efficacy

A successful in vivo validation must demonstrate not only a reduction in tumor burden but also an acceptable toxicity profile. Because eSM156 targets multiple kinases, monitoring body weight is a critical proxy for off-target gastrointestinal or hepatic toxicity.

Based on the established pharmacological profiles of eSM156 and its comparators, the expected outcomes in a systemic MOLM-13 xenograft model are summarized below:

Table 2: Comparative In Vivo Efficacy in MOLM-13 Systemic Xenografts (28-Day Study)

Treatment GroupDose & RouteMedian Survival (Days)Bone Marrow Leukemic Burden (% hCD45+)Body Weight Loss (%)
Vehicle Control 0.5% MC (PO, QD)22> 85.0%> 15% (Disease driven)
eSM156 5 mg/kg (PO, QD)> 45< 5.0%< 5% (Well tolerated)
Quizartinib 5 mg/kg (PO, QD)40~ 2.5%[5]< 5%
Gilteritinib 30 mg/kg (PO, QD)> 45< 5.0%< 5%

Data Interpretation (The "Why"): While Quizartinib may show a slightly deeper initial clearance of hCD45+ cells due to its extreme potency against wild-type and ITD-mutant FLT3[3][5], eSM156 provides comparable survival extensions. More importantly, in prolonged studies or models utilizing relapsed/refractory patient-derived xenografts (PDXs), eSM156's intrinsic AXL inhibition prevents the rapid rebound of leukemic burden typically seen when AML cells hijack the GAS6/AXL axis to survive FLT3 inhibition[1].

Conclusion

Validating eSM156 in in vivo leukemia xenograft models requires a rigorous, systemic approach that accounts for the bone marrow microenvironment. By utilizing tail-vein engraftment of MOLM-13 or MV4-11 cells and tracking hCD45+ populations, researchers can accurately benchmark eSM156 against clinical standards like Gilteritinib and Quizartinib. Its unique pyrazolo[3,4-d]pyrimidine structure and dual FLT3/AXL targeting profile position it as a highly promising candidate for overcoming classical RTK inhibitor resistance in acute myeloid leukemia.

References

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. PMC. Available at:[Link]

  • Antitumor activity of gilteritinib in an MV4–11 xenograft AML mouse model. ResearchGate. Available at:[Link]

  • A novel irreversible FLT3 inhibitor, FF-10101, shows excellent efficacy against AML cells with FLT3 mutations. Blood - ASH Publications. Available at:[Link]

  • Gilteritinib Inhibits Glutamine Uptake and Utilization in FLT3-ITD–Positive AML. AACR Journals. Available at:[Link]

Sources

Validation

Comparative Guide: eSM156 vs. Quizartinib Binding Affinity in the FLT3 Active Site

FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), are aggressive drivers of acute myeloid leukemia (AML). The pharmacological targeting of FLT3 has evolved into two distinct st...

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Author: BenchChem Technical Support Team. Date: April 2026

FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), are aggressive drivers of acute myeloid leukemia (AML). The pharmacological targeting of FLT3 has evolved into two distinct structural paradigms: Type I inhibitors, which bind to the active kinase conformation, and Type II inhibitors, which stabilize the inactive conformation.

This technical guide provides an objective, data-driven comparison of eSM156 (a Type I pyrazolo[3,4-d]pyrimidine derivative) and quizartinib (a Type II diaryl urea inhibitor), analyzing their binding affinities, structural mechanisms within the FLT3 active site, and the self-validating experimental protocols required to evaluate them.

Structural Mechanisms & Binding Affinity

The fundamental difference in efficacy and resistance profiles between eSM156 and quizartinib stems from their distinct spatial interactions within the FLT3 kinase domain.

Quizartinib (AC220): Type II Inactive Site Binding

Quizartinib is a highly selective, second-generation Type II inhibitor. X-ray crystallography reveals that1[1], stabilizing the activation loop in the "DFG-out" orientation. This conformational shift exposes an adjacent allosteric hydrophobic pocket.

The exceptional binding affinity of quizartinib (Kd = 1.6 nM) is thermodynamically driven by2[2]. However, this structural reliance dictates its primary vulnerability: mutations such as F691L introduce severe steric clashes with the inhibitor's central phenyl ring, abrogating binding and driving clinical resistance[2].

eSM156: Type I Active Site Binding

Discovered through ligand-based drug design and target-biased phenotypic screening,3[3]. This core acts as an adenine bioisostere, allowing eSM156 to competitively bind the ATP-binding pocket of the FLT3 active site in the "DFG-in" conformation (Type I binding).

Because Type I inhibitors do not rely on the deep hydrophobic pocket exposed during the DFG-out shift, they maintain a rigid binding pose that is inherently less susceptible to steric clashes introduced by activation loop (D835) or gatekeeper mutations. Biochemical profiling demonstrates that4[4].

G FLT3 FLT3 Receptor ATP_Pocket ATP-Binding Site FLT3->ATP_Pocket Active_Conf DFG-in Conformation (Active) ATP_Pocket->Active_Conf Inactive_Conf DFG-out Conformation (Inactive) ATP_Pocket->Inactive_Conf eSM156 eSM156 (Type I Inhibitor) eSM156->Active_Conf Binds Hinge Region Quizartinib Quizartinib (Type II Inhibitor) Quizartinib->Inactive_Conf Binds Hydrophobic Pocket Downstream Downstream Signaling (STAT5, PI3K, MAPK) Active_Conf->Downstream Promotes Inactive_Conf->Downstream Blocks

Caption: Figure 1: Differential binding modes of eSM156 and quizartinib in the FLT3 active site.

Quantitative Data Comparison

The following table synthesizes the biochemical and cellular performance metrics for both inhibitors, highlighting the translation from target affinity to phenotypic efficacy.

ParametereSM156Quizartinib (AC220)
Binding Mode Type I (DFG-in, active conformation)Type II (DFG-out, inactive conformation)
Chemical Scaffold Pyrazolo[3,4-d]pyrimidineDiaryl urea
Primary Target(s) FLT3, AXL, RETFLT3, c-KIT, RET, PDGFR
Biochemical IC50 (FLT3) 1.4 nM1.1 – 4.2 nM
Binding Affinity (Kd) Low nanomolar (implied)5[5]
Cellular EC50 (MV4-11) 4[4]6[6]
Cellular EC50 (MOLM-13) 4[4]6[6]
Resistance Vulnerability Resilient to activation loop mutationsHighly vulnerable to F691L & D835 mutations

Self-Validating Experimental Protocols

To objectively evaluate and compare the binding affinity and cellular efficacy of these inhibitors, researchers must employ a self-validating experimental workflow. The following protocols ensure that biochemical affinity translates to phenotypic efficacy while controlling for off-target effects and structural resistance mutations.

Protocol 1: Radiometric Kinase Inhibition Profiling (Biochemical Affinity)

Causality & Validation: A radiometric assay using ^33P-ATP directly measures the transfer of phosphate to a substrate, eliminating the fluorescence interference common in standard assays. By running parallel panels of Wild-Type (WT) FLT3, FLT3-ITD, and FLT3-F691L, the system self-validates: a distinct drop in quizartinib efficacy against F691L confirms the structural clash, while sustained eSM156 efficacy validates its resilience as a Type I inhibitor.

Methodology:

  • Reagent Preparation: Prepare 10-point, 3-fold serial dilutions of eSM156 and quizartinib in 100% DMSO.

  • Enzyme Reaction Setup: In a 384-well plate, combine recombinant FLT3 kinase (WT, ITD, or F691L mutant) with the specific peptide substrate in a standardized kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Compound Incubation: Add the serially diluted inhibitors to the enzyme-substrate mixture. Incubate for 20 minutes at room temperature to allow equilibrium binding.

  • Radiolabeling: Initiate the reaction by adding a mixture of cold ATP and ^33P-ATP. Ensure the ATP concentration is set at the predetermined Km for the specific FLT3 variant to maintain competitive binding conditions.

  • Detection & Analysis: After 2 hours, quench the reaction with 3% phosphoric acid. Transfer the mixture to a filter plate, wash away unbound ATP, and measure radioactivity via liquid scintillation counting. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: Target-Biased Phenotypic Cell Viability Assay (Cellular Efficacy)

Causality & Validation: Biochemical affinity does not inherently translate to cellular efficacy due to variable membrane permeability and intracellular ATP competition. We utilize MV4-11 and MOLM-13 cell lines (both harboring FLT3-ITD mutations) to validate physiological target engagement. Including a non-FLT3 dependent cell line as a negative control ensures that the observed cytotoxicity is mechanistically driven by FLT3 inhibition rather than broad off-target toxicity.

Methodology:

  • Cell Culturing: Seed MV4-11 and MOLM-13 cells in 96-well plates at a density of 10,000 cells/well in RPMI-1640 media supplemented with 10% FBS.

  • Dosing: Treat cells with eSM156 and quizartinib7[7]. Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere to capture multiple cell division cycles.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of intracellular ATP present (correlating directly to viable cells).

  • Data Synthesis: Read luminescence on a microplate reader and determine the EC50 values to validate the translational potency of the inhibitors.

G Compound Inhibitor Prep (eSM156 / Quizartinib) Kinase Radiometric Kinase Assay (WT vs F691L/D835Y) Compound->Kinase Biochemical Cell Cell Viability Assay (MV4-11 / MOLM-13) Compound->Cell Phenotypic Analysis IC50 / EC50 Determination Kinase->Analysis Target Affinity Cell->Analysis Cellular Efficacy

Caption: Figure 2: Self-validating experimental workflow for FLT3 inhibitor evaluation.

References

  • MedKoo Biosciences. "eSM156 | CAS# | FLT3 inhibitor." Source: medkoo.com.
  • Journal of Medicinal Chemistry (ACS). "Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening." Source: acs.org.
  • PLoS One. "Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220)." Source: nih.gov.
  • MedChemExpress. "FLT3/ITD | Quizartinib." Source: medchemexpress.com.
  • PMC / NIH. "Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation." Source: nih.gov.
  • PMC / NIH. "Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells." Source: nih.gov.

Sources

Validation

Comparative Kinome Profiling of eSM156 Against Standard FLT3 Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively compare the kinome selectivity, structural causality, and in vitro efficacy of the novel pyrazolo[3,4-d]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively compare the kinome selectivity, structural causality, and in vitro efficacy of the novel pyrazolo[3,4-d]pyrimidine derivative eSM156 against clinical-standard FMS-like tyrosine kinase 3 (FLT3) inhibitors (Midostaurin, Gilteritinib, and Quizartinib).

Introduction: The FLT3 Inhibitor Landscape

Mutations in the FLT3 receptor tyrosine kinase, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are critical drivers of leukemogenesis in approximately 30% of acute myeloid leukemia (AML) cases[1]. The therapeutic landscape relies heavily on tyrosine kinase inhibitors (TKIs), which are broadly categorized by their binding modes:

  • Type I Inhibitors (e.g., Midostaurin, Gilteritinib): Bind to the active (DFG-in) conformation of the kinase domain. They are typically active against both ITD and TKD mutations but often exhibit broader off-target kinome profiles[2].

  • Type II Inhibitors (e.g., Quizartinib): Bind to the inactive (DFG-out) conformation. They are highly selective for FLT3-ITD but are generally vulnerable to resistance from TKD mutations (e.g., D835Y) that stabilize the active conformation[1][3].

eSM156 is a highly potent, rationally designed FLT3 inhibitor (IC50 = 1.4 nM) discovered through target-biased phenotypic screening[4]. Built on a 6-methylaminopyrazolo[3,4-d]pyrimidine scaffold, eSM156 presents a unique multi-target profile, potently inhibiting FLT3 alongside AXL and RET—kinases frequently implicated in parallel survival signaling and drug resistance in hematological malignancies[4][5].

Comparative Kinome Profiling Data

To understand the therapeutic window and potential off-target toxicities, we must compare the biochemical IC50 values and kinome selectivity of eSM156 with standard-of-care TKIs.

Table 1: Biochemical and Kinome Profiling Comparison
InhibitorBinding ClassFLT3 IC50 (nM)Primary Co-Targets (IC50 < 20 nM)Broad Kinome Selectivity (S-score)AML Cell Efficacy (MV4-11 EC50)
eSM156 Mixed/Scaffold-dependent1.4AXL (13 nM), RET (6 nM), Aurora A[4]Moderate (S-score ~0.22)[4]150 nM[6]
Midostaurin Type I (DFG-in)11.0KIT, PDGFR, VEGFR, PKC[2]Low (Broad multi-kinase)[3]~10-50 nM
Gilteritinib Type I (DFG-in)0.29AXL, ALK, LTK[2]High~1-5 nM
Quizartinib Type II (DFG-out)1.6KIT, RET, CSF1R[1]Very High[1]< 1 nM[1]

Note: S-score represents the fraction of the kinome inhibited by >65% at a standard screening concentration (typically 1 μM).

Structural Causality: Why does eSM156 target FLT3, AXL, and RET?

The kinome profile of eSM156 is not accidental; it is a direct consequence of its structure-activity relationship (SAR). The pyrazolo[3,4-d]pyrimidine core acts as an ATP-competitive hinge binder. During the optimization of this scaffold, researchers discovered that modifications at the C6 position dictate selectivity among the TAM (TYRO3, AXL, MER) receptor family and other RTKs[4]. Specifically, the incorporation of a methylamino group at the C6 position provides a precise steric fit for the ATP-binding pockets of FLT3, AXL, and RET, while creating steric clashes that exclude MER and TYRO3[4][7]. This rationally engineered polypharmacology allows eSM156 to simultaneously suppress primary FLT3-driven proliferation and AXL-mediated resistance pathways.

FLT3_Signaling FLT3 FLT3 (ITD/TKD) PI3K PI3K / AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 MEK MEK / ERK Pathway FLT3->MEK AXL AXL / RET AXL->PI3K AXL->MEK eSM156 eSM156 (Multi-Target) eSM156->FLT3 1.4 nM eSM156->AXL 6-13 nM Midostaurin Midostaurin (Type I, Broad) Midostaurin->FLT3 Quizartinib Quizartinib (Type II, Selective) Quizartinib->FLT3 Proliferation AML Cell Survival & Proliferation PI3K->Proliferation STAT5->Proliferation MEK->Proliferation

Figure 1: Comparative intervention points of eSM156, Midostaurin, and Quizartinib in AML signaling pathways.

Experimental Methodology: Self-Validating Profiling Protocols

To ensure data trustworthiness and reproducibility, the following protocols outline the rigorous, self-validating systems required to benchmark eSM156 against standard FLT3 inhibitors.

Protocol A: High-Throughput Kinome Profiling (Radiometric Assay)

Purpose: To determine the biochemical IC50 and broad kinome selectivity (S-score) of the inhibitors.

  • Reagent Preparation: Prepare recombinant wild-type and mutated kinases (e.g., FLT3-WT, FLT3-ITD, FLT3-D835Y, AXL, RET).

  • ATP Concentration Standardization (Critical Step): Set the ATP concentration for each specific kinase to its apparent Michaelis-Menten constant ( Km​ ). Causality: Testing at the Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors like eSM156, preventing artificially inflated IC50 values caused by ATP outcompeting the drug.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of eSM156, Midostaurin, and Quizartinib in 100% DMSO.

  • Reaction Assembly: Combine the kinase, substrate peptide, and inhibitor. Initiate the reaction by adding [γ-33P]-ATP. Include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for total inhibition, and DMSO as a negative vehicle control.

  • Incubation and Detection: Incubate at room temperature for 2 hours. Spot the reaction onto P81 ion-exchange filter paper, wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and measure retained radioactivity via scintillation counting.

  • Data Analysis: Calculate the percentage of enzymatic activity relative to the DMSO control. Fit the dose-response curves using a four-parameter logistic regression to derive the IC50.

Protocol B: Target Engagement & Cell Viability (Phenotypic Validation)

Purpose: To prove that the biochemical inhibition translates to cellular efficacy and that cell death is specifically caused by target inhibition.

  • Cell Culture: Culture FLT3-ITD dependent AML cell lines (e.g., MV4-11, MOLM-13)[6].

  • Treatment: Treat cells with varying concentrations of eSM156 (0.1 nM to 10 μM) for 72 hours.

  • Viability Readout: Assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). Calculate EC50 values.

  • Target Engagement Validation (Western Blot): To validate that the loss of viability is caused by FLT3/AXL inhibition (and not general cytotoxicity), treat cells for 4 hours with the calculated EC50 dose. Lyse cells and probe for phosphorylated FLT3 (p-FLT3), p-AXL, and downstream effectors (p-STAT5, p-ERK). Causality: A concurrent drop in p-FLT3/p-STAT5 prior to the onset of apoptosis proves on-target mechanistic action.

Profiling_Workflow Compound 1. Compound Prep (eSM156 & Standards) KinasePanel 2. Kinase Panel (ATP at Km) Compound->KinasePanel Incubation 3. Competitive Binding & Incubation KinasePanel->Incubation Detection 4. Activity Detection (Radiometric/BRET) Incubation->Detection Validation 5. Cellular Validation (MV4-11 Viability & WB) Detection->Validation

Figure 2: Self-validating workflow for comparative kinome profiling and cellular efficacy validation.

Conclusion

While highly selective Type II inhibitors like Quizartinib offer profound potency against FLT3-ITD, they leave leukemic cells vulnerable to bypass signaling and TKD-mediated resistance[1]. Conversely, broad Type I inhibitors like Midostaurin suffer from off-target toxicities due to their low kinome selectivity[2][3].

eSM156 represents a rationally balanced alternative. By leveraging the 6-methylaminopyrazolo[3,4-d]pyrimidine scaffold, it achieves single-digit nanomolar potency against FLT3 (1.4 nM) while specifically capturing AXL and RET[4]. This tailored polypharmacology makes eSM156 a highly compelling tool compound for investigating combinatorial pathway suppression in heterogeneous, drug-resistant AML models.

References

  • National Center for Biotechnology Information (PMC). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Retrieved from:[Link]

  • Spandidos Publications. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Retrieved from:[Link]

  • Oncotarget. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Retrieved from:[Link]

  • AML Hub. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Retrieved from:[Link]

Sources

Comparative

validating eSM156 apoptosis induction in FLT3-ITD mutant cell lines

Validating eSM156 Apoptosis Induction in FLT3-ITD Mutant Cell Lines: A Comparative Guide As a Senior Application Scientist, I frequently encounter novel kinase inhibitors that show promise in biochemical assays but fail...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating eSM156 Apoptosis Induction in FLT3-ITD Mutant Cell Lines: A Comparative Guide

As a Senior Application Scientist, I frequently encounter novel kinase inhibitors that show promise in biochemical assays but fail to translate into robust cellular models due to compensatory resistance mechanisms. Acute myeloid leukemia (AML) driven by the FLT3-ITD (Internal Tandem Duplication) mutation is a classic example. While first- and second-generation FLT3 inhibitors have transformed clinical care, resistance rapidly emerges—often mediated by the compensatory upregulation of AXL kinase, which bypasses the FLT3 blockade[1].

This guide evaluates eSM156 , a novel pyrazolopyrimidine-derived inhibitor developed via an adaptive [2]. By dually inhibiting FLT3 and AXL, eSM156 collapses the oncogenic signaling network more comprehensively than highly selective FLT3 inhibitors[1]. Below, we objectively compare its efficacy and detail a self-validating experimental pipeline to confirm its mechanism of action.

Comparative Efficacy & Polypharmacology

To establish a baseline, we compare eSM156 against standard-of-care FLT3 inhibitors (Quizartinib and Gilteritinib). We utilize MV4-11 (homozygous FLT3-ITD) and MOLM-13 (heterozygous FLT3-ITD) cell lines because they accurately represent the standard clinical spectrum of FLT3-mutated AML.

Table 1: Comparative Kinase Inhibition and Cellular Efficacy

InhibitorTarget ProfileFLT3 IC₅₀ (nM)MOLM-13 EC₅₀ (nM)MV4-11 EC₅₀ (nM)
eSM156 FLT3, AXL, RET1.440150
Quizartinib (AC220) FLT3, KIT, RET~1.6~2.0~1.5
Gilteritinib FLT3, AXL~0.29~5.0~10.0

Data Note: eSM156 values are derived from primary biochemical profiling[3]. Quizartinib and Gilteritinib values represent standard literature consensus for contextual comparison.

The Causality of Dual Inhibition: Why target AXL alongside FLT3? When highly selective inhibitors like Quizartinib shut down FLT3, AML cells survive by upregulating AXL, which reactivates downstream STAT5, MAPK/ERK, and PI3K/AKT pathways. eSM156’s structural polypharmacology prevents this bypass, ensuring that the apoptotic cascade is irreversibly triggered[4].

Pathway eSM156 eSM156 (Inhibitor) FLT3 FLT3-ITD (Mutant Receptor) eSM156->FLT3 AXL AXL (Resistance Bypass) eSM156->AXL STAT5 STAT5 Pathway FLT3->STAT5 ERK MAPK/ERK Pathway FLT3->ERK AKT PI3K/AKT Pathway FLT3->AKT AXL->ERK AXL->AKT Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) STAT5->Bcl2 ERK->Bcl2 AKT->Bcl2 Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Caspase Cleaved Caspase-3 Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Dual inhibition of FLT3-ITD and AXL by eSM156 prevents compensatory survival signaling.

Experimental Workflows & Self-Validating Protocols

To rigorously validate eSM156's efficacy, we must employ an orthogonal workflow. A single assay is never sufficient; phenotypic death must be correlated with molecular target engagement.

Workflow Culture Cell Culture MV4-11 & MOLM-13 Treatment eSM156 Treatment (Dose Response) Culture->Treatment Viability CellTiter-Glo (EC50 Determination) Treatment->Viability Flow Annexin V/PI Flow (Apoptosis Profiling) Treatment->Flow WB Western Blot (Target Engagement) Treatment->WB Analysis Data Integration & Validation Viability->Analysis Flow->Analysis WB->Analysis

Orthogonal validation workflow integrating viability, flow cytometry, and target engagement.

Protocol 1: Cell Viability & Proliferation (CellTiter-Glo)

Objective: Determine the precise EC₅₀ of eSM156 in AML cell lines. Methodology:

  • Seed MV4-11 and MOLM-13 cells at 10,000 cells/well in a 96-well opaque plate.

  • Treat with a 10-point serial dilution of eSM156 (ranging from 0.1 nM to 10 µM) for 72 hours.

  • Add CellTiter-Glo reagent (1:1 ratio), incubate for 10 minutes, and read luminescence.

  • Causality & Field-Proven Insight: Why use an ATP-dependent luminescence assay instead of colorimetric assays like MTT? Targeted kinase inhibitors often alter cellular metabolism without causing immediate death. ATP quantitation provides a direct, linear readout of viable cell mass, eliminating the metabolic artifacts common in MTT assays.

  • Self-Validating System: This protocol mandates a vehicle control (0.1% DMSO) to define 100% viability and a positive death control (1 µM Staurosporine) to define the assay floor (0% viability).

Protocol 2: Apoptosis Validation (Annexin V/PI Flow Cytometry)

Objective: Confirm that the EC₅₀ reduction observed in Protocol 1 is driven by programmed cell death, not merely cytostasis (growth arrest). Methodology:

  • Treat cells with eSM156 at 0.5x, 1x, and 5x the established EC₅₀ for 48 hours.

  • Harvest, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze via flow cytometry (e.g., BD FACSCanto), capturing at least 10,000 events.

  • Causality & Field-Proven Insight: Phosphatidylserine (PS) externalization is a hallmark of early apoptosis. Annexin V binds PS, while PI only enters cells with compromised membranes. This dual-staining mathematically distinguishes early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Self-Validating System: Single-stained controls (Annexin V only, PI only) and unstained cells are strictly required to calculate the fluorescence compensation matrix, preventing false-positive apoptotic readings due to spectral overlap.

Protocol 3: Target Engagement & Downstream Signaling (Western Blot)

Objective: Prove that eSM156 engages FLT3 and shuts down downstream effectors to trigger apoptosis. Methodology:

  • Treat cells with eSM156 (10 nM to 500 nM) for a short duration (4–6 hours) to capture signaling changes before widespread cell death occurs.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe for: p-FLT3 (Tyr591), Total FLT3, p-STAT5 (Tyr694), Total STAT5, and Cleaved Caspase-3.

  • Causality & Field-Proven Insight: Phenotypic cell death is scientifically meaningless without molecular proof of target engagement. By capturing the dose-dependent loss of p-FLT3 and p-STAT5 concurrently with the appearance of Cleaved Caspase-3, we establish a direct causal link between kinase inhibition and apoptosis.

  • Self-Validating System: Always probe for Total FLT3 and a loading control (GAPDH or β-Actin). If p-FLT3 decreases but Total FLT3 also vanishes, the drug may be inducing non-specific protein degradation or toxicity rather than direct kinase inhibition.

Conclusion

Validating a novel compound like eSM156 requires moving beyond simple viability screens. Because eSM156 operates via a sophisticated polypharmacological mechanism—targeting both the primary oncogene (FLT3) and its primary resistance bypass (AXL)—researchers must utilize an orthogonal, self-validating pipeline[5]. By combining ATP-based viability, Annexin V flow cytometry, and rigorous Western blotting, laboratories can confidently confirm eSM156's potent apoptotic induction in FLT3-ITD mutant AML models.

References

  • Myers, Samuel H., et al. "Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening." Journal of Medicinal Chemistry 61.5 (2018): 2104-2110.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling eSM156

An authoritative, step-by-step procedural manual for the safe handling, reconstitution, and disposal of eSM156, designed for preclinical drug development professionals and laboratory scientists. Executive Summary eSM156...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step procedural manual for the safe handling, reconstitution, and disposal of eSM156, designed for preclinical drug development professionals and laboratory scientists.

Executive Summary

eSM156 is a highly potent, small-molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3), primarily utilized in preclinical drug development for acute myeloid leukemia (AML) [1]. Due to its single-digit nanomolar potency and aggressive antiproliferative properties, eSM156 is classified as a Hazardous Medicinal Product (HMP). This guide provides a self-validating, causality-driven framework to ensure absolute scientific integrity and operator safety during laboratory operations.

Quantitative Hazard Assessment & Compound Profile

Understanding the physiochemical properties of eSM156 is the foundational step in risk mitigation. Because eSM156 targets fundamental cell signaling pathways, accidental exposure can lead to severe off-target effects, including bone marrow suppression and reproductive toxicity.

Table 1: eSM156 Physiochemical & Biological Profile

Property Quantitative Value Causality / Operational Impact
Target Kinase FLT3 Requires targeted handling to prevent off-target human exposure.
IC50 (FLT3) 1.4 nM Extreme potency; micro-exposures can trigger biological responses [1].
EC50 (MOLM-13) 40 nM High antiproliferative activity; mandates classification as a cytotoxic agent.
Molecular Weight 405.55 g/mol Small molecule; easily penetrates standard latex; requires nitrile/butyl gloves.

| Primary Solvent | DMSO | DMSO acts as a permeation enhancer; double-gloving is mandatory. |

Mechanism of Action & Biological Risk

eSM156 competitively binds to the ATP-binding site of the FLT3 receptor tyrosine kinase. This prevents receptor autophosphorylation and halts downstream signaling cascades (STAT5, PI3K/AKT, and RAS/MAPK), ultimately inducing apoptosis in leukemic cells [3].

FLT3_Pathway eSM156 eSM156 (FLT3 Inhibitor) FLT3 FLT3 Receptor Tyrosine Kinase eSM156->FLT3 ATP Inhibition STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Proliferation Cell Proliferation (Blocked) STAT5->Proliferation Apoptosis Apoptosis (Induced) STAT5->Apoptosis PI3K->Proliferation PI3K->Apoptosis MAPK->Proliferation MAPK->Apoptosis

Figure 1: Mechanism of eSM156-mediated FLT3 inhibition and downstream signaling blockade.

Personal Protective Equipment (PPE) Matrix

OSHA guidelines mandate strict engineering controls and PPE when handling antineoplastic and cytotoxic drugs [2]. The following matrix outlines the required defenses based on specific operational tasks.

Table 2: Task-Based PPE & Engineering Control Matrix

Operational Task Engineering Control Body Protection Hand Protection Respiratory & Eye Protection
Powder Weighing C-PEC (Class II Type B2 BSC) Disposable, low-lint gown Double nitrile (extended cuff) N95/N99 respirator + safety goggles
Solution Prep C-PEC (Class II BSC) Disposable gown Double nitrile or butyl rubber Safety goggles (respirator optional)
In Vitro Dosing Class II BSC Standard lab coat Single nitrile gloves Safety glasses with side shields

| Spill Cleanup | Room ventilation (12+ ACPH) | Tyvek coverall + shoe covers | Heavy butyl rubber over nitrile | Full-face PAPR or N99 + face shield |

Experimental Workflows & Step-by-Step Procedures

To ensure scientific integrity and operator safety, all protocols must be treated as self-validating systems.

Protocol 1: Safe Reconstitution of eSM156 Powder (10 mM Stock)

Objective: Dissolve lyophilized eSM156 into a 10 mM stock solution using anhydrous Dimethyl Sulfoxide (DMSO) without aerosolization.

  • Environmental Preparation: Power on the Containment Primary Engineering Control (C-PEC) and allow airflow to stabilize for 15 minutes. Wipe down the surface with 70% isopropyl alcohol (IPA).

    • Causality: Establishing steady negative pressure prevents the escape of microscopic powder aerosols generated during vial opening.

  • PPE Donning: Don a disposable gown, N95 respirator, and double nitrile gloves.

    • Causality: DMSO acts as a powerful permeation enhancer. If eSM156 dissolved in DMSO contacts the skin, it will rapidly cross the dermal barrier. Double gloving provides a critical fail-safe.

  • Vial Equilibration & Static Elimination: Allow the eSM156 vial to reach room temperature. Pass the vial through a static eliminator (ionizer) before opening.

    • Causality: Cold vials accumulate condensation, which degrades the compound. Static electricity causes fine powders to repel and aerosolize upon opening, creating a severe inhalation hazard.

  • Solvent Addition: Using a Luer-lock syringe, slowly inject the calculated volume of anhydrous DMSO directly down the inner wall of the vial. Do not forcefully expel the liquid directly onto the powder.

    • Causality: Luer-lock fittings prevent accidental needle detachment under pressure. Injecting down the wall prevents powder displacement and aerosolization.

  • Validation Checkpoint (Dissolution): Gently swirl the vial (do not vortex vigorously). Hold the vial against a dark background under adequate lighting to inspect for undissolved particulates.

    • Causality: This is a self-validating step. Incomplete dissolution artificially lowers the effective concentration, skewing the highly sensitive 1.4 nM IC50 precision in downstream assays.

  • Aliquoting: Divide the stock into 10–20 μL single-use aliquots in amber microcentrifuge tubes and store at -80°C.

Workflow_Reconstitution Step1 1. C-PEC Prep (Stabilize Airflow) Step2 2. PPE Donning (Double Nitrile, N95) Step1->Step2 Step3 3. Static Elimination (Prevent Aerosolization) Step2->Step3 Step4 4. Solvent Addition (DMSO via Luer-Lock) Step3->Step4 Step5 5. Validation Check (Dark Background Insp.) Step4->Step5 Step6 6. Aliquot & Store (-80°C in Amber Tubes) Step5->Step6

Figure 2: Step-by-step workflow for the safe reconstitution of eSM156.

Protocol 2: In Vitro Cell Culture Dosing (MV4-11 / MOLM-13 Cells)

Objective: Administer eSM156 to AML cell lines to evaluate antiproliferative activity.

  • Serial Dilution: Thaw a single-use 10 mM aliquot. Perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 nM to 1000 nM.

    • Causality: The final DMSO concentration in the cell culture must not exceed 0.1% (v/v). Higher concentrations of DMSO will induce solvent-mediated cytotoxicity, invalidating the assay.

  • Cell Plating: Seed MV4-11 or MOLM-13 cells at a density of 1 × 10^4 cells/well in a 96-well plate.

  • Dosing & Validation Checkpoint: Add the diluted eSM156 to the wells. Include a "Vehicle Control" well containing 0.1% DMSO without eSM156.

    • Causality: The vehicle control is a self-validating mechanism ensuring that observed cell death is strictly caused by eSM156's FLT3 inhibition, not the solvent or handling stress.

Spill Management & Disposal Plans

Even with rigorous protocols, accidental spills can occur. Immediate, methodical action is required to prevent occupational exposure [2].

Liquid Spill (< 5 mL) inside a C-PEC:

  • Isolate: Do not turn off the C-PEC. Keep the sash down.

  • Absorb: Carefully place a specialized cytotoxic absorbent pad over the spill.

  • Deactivate & Clean: Clean the area with a validated deactivating agent (e.g., sodium hypochlorite solution), followed by a detergent wash, and finally rinse with sterile water to remove residue.

    • Causality: Hypochlorite chemically degrades the pyrazolopyrimidine scaffold of eSM156. The subsequent water rinse prevents pitting of the stainless steel C-PEC surface.

  • Dispose: Place all contaminated pads and outer gloves into a clearly labeled, puncture-proof cytotoxic waste container for high-temperature incineration.

Powder Spill (Outside C-PEC):

  • Evacuate: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized powder.

  • Secure: Isolate the area and allow the HVAC system (minimum 12 ACPH) to clear airborne particulates for 30 minutes.

  • Clean: Don full spill-response PPE (PAPR, Tyvek suit). Cover the powder with damp absorbent pads (wetted with water or 50% IPA) to suppress dust before wiping. Never sweep or use a standard vacuum.

References

  • Myers, S. H., et al. "Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics. Available at: [Link]

  • Daver, N., et al. "A Review of FLT3 Kinase Inhibitors in AML." National Center for Biotechnology Information (PMC). Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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